molecular formula C9H8N2O2 B102931 7-Methoxyquinazolin-4(1H)-one CAS No. 16064-24-7

7-Methoxyquinazolin-4(1H)-one

Cat. No.: B102931
CAS No.: 16064-24-7
M. Wt: 176.17 g/mol
InChI Key: PPGWFCHOWMFNRI-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4(1H)-one (CAS 16064-24-7) is a high-value quinazolinone derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound features a methoxy group at the 7-position of the quinazolinone scaffold, a substitution pattern known to significantly influence pharmacological activity. Quinazolinones are recognized as privileged structures in drug development, with demonstrated relevance in anticancer agent development, including as building blocks for kinase inhibitors . The core quinazolinone structure is a fused heterocycle system consisting of a benzene ring fused to a pyrimidine ring, and this particular derivative belongs to the 4(3H)-quinazolinone class . Structure-Activity Relationship (SAR) studies highlight that substitutions at the 6 and 8 positions of the quinazolinone ring system are critical for modulating various pharmacological activities, making this 7-methoxy-substituted analogue a versatile precursor for further functionalization . Researchers utilize this compound as a key building block for synthesizing more complex quinazoline derivatives, including 4-anilinoquinazoline scaffolds found in several established and investigational therapeutic agents . Its physicochemical properties, including favorable lipophilicity, contribute to its utility in developing compounds capable of penetrating biological barriers . The product is provided as a solid and should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWFCHOWMFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396488
Record name 7-Methoxyquinazolin-4(1H)-one
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-24-7
Record name 7-Methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 7-Methoxyquinazolin-4(1H)-one, a key intermediate in the preparation of several pharmacologically active compounds, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant therapeutic potential, particularly as anticancer agents. The core structure is a key component of Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer. The efficient and scalable synthesis of this quinazolinone intermediate is therefore of paramount importance for both academic research and industrial drug development. This guide explores and compares several prominent synthetic strategies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, scalability, and the safety profile of the reagents and reaction conditions. The following tables summarize the quantitative data for some of the most common synthetic approaches.

Table 1: Single-Step Cyclization Routes

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-methoxybenzoic acidFormamideN/A140820[1]
2-Amino-4-methoxybenzoic acidFormamidine acetateEthanolReflux887[1]
Ethyl 2-amino-5-(7-ethoxy-7-oxoheptyloxy)-4-methoxybenzoateAmmonium formate, FormamideN/A180399

Table 2: Multi-Step Synthesis via Nitration and Reduction

Starting MaterialIntermediate(s)Key ReagentsOverall Yield (%)Reference
4-Acetoxy-3-methoxybenzoic acid4-Hydroxy-3-methoxy-2-nitrobenzoic acid, 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide, 4-(3-Chloropropoxy)-2-amino-3-methoxybenzamideHNO₃/H₂SO₄, SOCl₂, 1,3-Dichloropropane, Fe/NaCl, Formic acid~58% (over 5 steps)[2]
7-Fluoro-6-nitroquinazolin-4-ol7-Methoxy-6-nitroquinazolin-4-ol, 4-Chloro-7-methoxy-6-nitroquinazolineKOH/Methanol, SOCl₂/DMF~67% (over 2 steps to chloro-derivative)[2]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations leading to this compound and its precursors.

Protocol 1: Cyclization of 2-Amino-4-methoxybenzoic Acid with Formamidine Acetate[1]
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-4-methoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation.

  • Purification: Add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to 7-8. Filter the resulting precipitate and wash the filter cake with a small amount of water.

  • Drying: Dry the solid product to obtain this compound.

Protocol 2: Multi-Step Synthesis from 4-Acetoxy-3-methoxybenzoic Acid[3]

Step 1: Nitration

  • Cool a solution of 4-acetoxy-3-methoxybenzoic acid (2.0 g, 9.5 mmol) in glacial acetic acid (6 mL) to 10-15°C in an ice bath.

  • Slowly add a cold mixture of concentrated nitric acid (8 mL) and concentrated sulfuric acid (6 mL) dropwise over 15 minutes, maintaining the temperature between 5-10°C.

  • Stir the reaction mixture at this temperature for an additional hour and then quench by pouring it into ice-cold water (50 mL).

  • Filter the resulting precipitate, wash with sodium bicarbonate solution, and dry under vacuum to obtain 4-hydroxy-3-methoxy-2-nitrobenzoic acid.

Step 2: Formation of 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzamide

  • Follow a multi-step procedure involving the protection of the hydroxyl group with 1,3-dichloropropane and subsequent amidation of the carboxylic acid.

Step 3: Reduction of the Nitro Group

  • Reflux a solution of 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzamide (1.3 g, 4.5 mM) in methanol (200 mL).

  • Add iron powder (2.5 g, 45 mM) and a solution of sodium chloride (0.79 g, 13.5 mM) in water (4-6 mL) portion-wise over 8-10 intervals of 45 minutes.

  • Continue refluxing for an additional 3 hours after the final addition.

  • Filter the hot reaction mixture through a bed of celite and wash with hot methanol.

  • Concentrate the filtrate under reduced pressure and cool to induce precipitation. Filter and dry the solid to yield 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide.

Step 4: Cyclization to 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one

  • Stir a solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) at 100°C in an oil bath for 8 hours.

  • Cool the reaction mixture and pour it into ice-cold water (30 mL). Let it stand overnight at room temperature.

  • Filter the precipitate and dry under vacuum to obtain 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a representative signaling pathway where quinazolinone derivatives act as inhibitors and a general workflow for the synthesis of this compound.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinone This compound Derivative (Inhibitor) Quinazolinone->Dimerization Inhibits (ATP competitive)

EGFR Signaling Pathway Inhibition by a Quinazolinone Derivative.

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-4-methoxybenzoic acid) Reaction Cyclization Reaction (e.g., with Formamidine Acetate) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Final Product (this compound) Analysis->Product

General Experimental Workflow for Synthesis.

Conclusion

This guide has presented a detailed overview of the synthesis of this compound, a vital building block in pharmaceutical research. By comparing different synthetic strategies and providing detailed experimental protocols, this document aims to serve as a valuable resource for scientists and researchers in the field. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity, and economic considerations.

References

An In-depth Technical Guide to the Chemical Properties of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is a prevalent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound. The information presented is intended to support research and development efforts in fields such as medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with a methoxy group at position 7 and a ketone at position 4.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while core identifiers are well-established, some physical properties are based on predicted values due to the limited availability of experimental data in the reviewed literature.

PropertyValueSource
IUPAC Name This compound-
CAS Number 16064-24-7[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Solid (Predicted)-
Melting Point 233-236 °C (for a related compound)[2]
Boiling Point 351.8±22.0 °C (Predicted)-
Solubility DMSO (Slightly), Methanol (Slightly) (for a related compound)[2]
pKa 7.10±0.10 (Predicted, for a related compound)[2]
LogP 0.9317 (Predicted)[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, based on the analysis of closely related quinazolinone derivatives, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the pyrimidinone ring, and the methoxy group protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide insights into the carbon framework of the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual NMR spectra of the synthesized compound.

Synthesis and Experimental Protocols

The synthesis of the quinazolin-4(1H)-one scaffold can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a 2-aminobenzamide derivative with a suitable one-carbon source, such as formic acid or formamide.

Synthesis of this compound

A plausible and frequently utilized method for the synthesis of this compound involves the reaction of 2-amino-4-methoxybenzamide with formic acid.

G cluster_0 Synthesis Workflow A 2-amino-4-methoxybenzamide C This compound A->C Reflux B Formic Acid B->C

A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol outlines a general procedure for the synthesis of quinazolin-4(1H)-ones from 2-aminobenzamides, which can be adapted for the synthesis of the target compound.

Materials:

  • 2-amino-4-methoxybenzamide

  • Formic acid (excess)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-methoxybenzamide (1 equivalent) with an excess of formic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining formic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Biological Context and Signaling Pathways

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Mechanism of Action of Quinazolinone-based EGFR Inhibitors

Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain of EGFR, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell growth and proliferation. The substitution pattern on the quinazoline ring, including the presence of a methoxy group at the 7-position, is known to influence the binding affinity and selectivity of these inhibitors.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

G cluster_0 EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (and derivatives) Inhibitor->Dimerization Inhibits

Quinazolinone inhibitors block the EGFR signaling cascade.

Conclusion

This compound is a valuable heterocyclic compound with a chemical scaffold that is of significant interest in the field of medicinal chemistry. Its role as a precursor and a core structure in the development of potent kinase inhibitors, particularly for the EGFR signaling pathway, underscores its importance in oncological research. This technical guide provides foundational information to aid researchers in their exploration and utilization of this compound in drug discovery and development endeavors. Further experimental validation of its physical properties and biological activity is encouraged to fully elucidate its potential.

References

The Multifaceted Biological Activities of 7-Methoxyquinazolin-4(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 7-Methoxyquinazolin-4(1H)-one has emerged as a molecule of significant interest, demonstrating a range of biological effects from anticancer to antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown notable potential as anticancer agents, primarily by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

A notable derivative, 7-methoxy-6-nitroquinazolin-4(3H)-one, has been identified as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR.[1] By binding to the ATP-binding site of these receptors, it blocks downstream signaling, which can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.[1] The quinazoline scaffold is a well-established pharmacophore for targeting these kinases, with many derivatives exerting their cytotoxic effects through the EGFR and VEGFR pathways.[2][3]

Furthermore, novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[4] This pathway is crucial in the development of various cancers. Mechanistic studies have shown that certain derivatives can downregulate the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of downstream targets like c-MYC and Cyclin D1 in cancer cell lines such as HCT116.[4]

Quantitative Anticancer Data

The cytotoxic potential of various quinazolinone derivatives, including those with a methoxy group, has been evaluated against a range of cancer cell lines. The following table summarizes key findings.

Compound/DerivativeCell LineIC50/GI50 ValueReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNIH-NCI 60 PanelLow to subnanomolar (10⁻¹⁰ M level)[5]
4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-oneNot specified0.53−2.01 nM[5]
4N-(3-Chlorophenyl)-8-methoxy-7- [3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amineHCT116, HepG2Potent cytotoxicity[4]
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline derivative)Primary human gallbladder cancer cells8.50 ± 1.44 μM[4]

Antimicrobial and Anti-inflammatory Activities

The versatile quinazolinone core also imparts significant antimicrobial and anti-inflammatory properties to its derivatives.

Antimicrobial Effects

Quinazolin-4(3H)-one derivatives have demonstrated activity against a spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][9] The introduction of various substituents on the quinazolinone ring system has been a key strategy in developing compounds with potent antimicrobial activity.[10] For instance, the presence of a naphthyl radical or an amide group has been shown to confer pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[6]

A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety has been synthesized and screened for antimicrobial activity against pathogens causing urinary tract infections.[11] One compound, in particular, showed a high effect against E. coli and C. albicans with MIC values of 7.812 and 31.125 µg/mL, respectively.[11]

Anti-inflammatory Potential

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators. For example, some heterocyclic compounds are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][13] The carrageenan-induced rat paw edema model is a common in vivo assay used to evaluate the anti-inflammatory potential of these compounds.[14][15][16]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

One of the primary mechanisms of anticancer action is the inhibition of receptor tyrosine kinases. The diagram below illustrates the general signaling pathway inhibited by certain quinazolinone derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Another critical pathway targeted by some derivatives is the Wnt/β-catenin pathway. The following diagram illustrates the inhibitory action on the β-catenin/TCF4 interaction.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Signal Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation TCF4 TCF4 BetaCatenin->TCF4 Forms complex GeneTranscription Target Gene Transcription (c-MYC, Cyclin D1) TCF4->GeneTranscription Quinazolinone Quinazolinone Derivative Quinazolinone->BetaCatenin Downregulates Degradation Degradation

Caption: Downregulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Quinazolinone derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.[8]

Principle: This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[10]

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO, and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well plate.[8]

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 1.5 × 10⁸ CFU/ml adjusted to a 0.5 McFarland standard) is prepared.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10] A colorimetric indicator like AlamarBlue can be used to aid in the visualization of microbial growth.[8][10]

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their potential as anticancer agents is particularly noteworthy, with demonstrated activity against key signaling pathways such as EGFR and Wnt/β-catenin. Furthermore, their antimicrobial and anti-inflammatory properties warrant continued investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets, ultimately paving the way for the development of novel therapeutic agents.

References

The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the diverse biological effects of quinazolinone compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The structural flexibility of the quinazolinone scaffold allows for targeted chemical modifications, enabling the modulation of multiple cellular pathways.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of quinazolinone's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

Quinazolinone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity is attributed to the modulation of several key cellular processes, including inhibition of critical enzymes, disruption of cytoskeletal dynamics, and induction of programmed cell death.

Kinase Inhibition

A primary mechanism through which quinazolinones exert their anticancer effects is the inhibition of various protein kinases, which are crucial for cell signaling, proliferation, and survival.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and survival.[3][6] Some quinazolinone-based drugs, like gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy.[7] Notably, novel quinazolinone derivatives have been developed to overcome acquired resistance to first-generation EGFR inhibitors, such as the T790M mutation.[8] EAI045 is an example of an allosteric EGFR inhibitor that binds to a pocket adjacent to the ATP site, demonstrating selectivity for certain EGFR mutants.

  • PI3K/Akt Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Certain quinazolinone derivatives have been shown to target and inhibit components of this pathway. For instance, some compounds have been identified as potential inhibitors of AKT1, a key protein in this cascade.[9]

  • Other Kinase Targets: The inhibitory activity of quinazolinones extends to other kinases implicated in cancer progression. These include cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle regulation.[10] Inhibition of CDK2 by quinazolinone derivatives can lead to cell cycle arrest.[10] Additionally, some derivatives have been shown to inhibit Aurora kinases, which are involved in mitotic progression.[11] Furthermore, multi-tyrosine kinase inhibitors based on the quinazoline scaffold have been developed, targeting receptors like VEGFR, PDGFR, and FGFR, which are involved in angiogenesis.[12][13]

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape.[14] Several quinazolinone derivatives exert their anticancer effects by disrupting microtubulin dynamics, acting as tubulin polymerization inhibitors.[14][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules.[14][16] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[14][15][16]

Induction of Cell Death and Cycle Arrest

Quinazolinone compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2][6] By inhibiting key signaling pathways and cellular processes, these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, the inhibition of tubulin polymerization or critical kinases can lead to the activation of caspases and other pro-apoptotic proteins.[17] Furthermore, many quinazolinone derivatives cause a halt in the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[6][16]

Signaling Pathways Modulated by Quinazolinone Compounds

The following diagrams illustrate the key signaling pathways targeted by quinazolinone compounds in cancer cells.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway Quinazolinone Quinazolinone Derivatives EGFR EGFR Quinazolinone->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

Tubulin_Polymerization_Inhibition Quinazolinone Quinazolinone Derivatives Tubulin α/β-Tubulin Heterodimers Quinazolinone->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Quinazolinone->Microtubule Inhibition Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Quinazolinones.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 101 L1210 (Leukemia)Proliferation5.8[15]
Compound 101 K562 (Leukemia)Proliferation>50% inhibition at 1 µg/mL[15]
Compound 23 Ba/F3 EGFR L858R/T790MCell Proliferation0.72
Compound 23 Ba/F3 EGFR L858R/T790M/C797SCell Proliferation0.05
Compound 5l A549 (Lung Cancer)MTT31.21% inhibition at 10 µM[4]
Compound 5n A549 (Lung Cancer)MTT33.29% inhibition at 10 µM[4]
Compound 36 Caco-2 (Colorectal)-23.31[9]
Compound 36 HepG2 (Liver)-53.29[9]
Compound 36 MCF-7 (Breast)-72.22[9]
Compound 39 HT29 (Colon)Cytotoxicity<0.05[14]
Compound 39 U87 (Glioblastoma)Cytotoxicity<0.05[14]
Compound 39 A2780 (Ovarian)Cytotoxicity<0.05[14]
Compound 14d A549 (Lung)Cytotoxicitynanomolar range[7]
Compound 19b A549 (Lung)Cytotoxicitynanomolar range[7]
Compound E MDA-MBA-231 (Breast)Antitumor0.43[18]
Compound G MCF-7 (Breast)Antitumor-[18]
Compound 8b EGFR-TKKinase Inhibition0.00137[5]
Compound 79 Mutant T790M/L858R EGFRKinase Inhibition0.031[8]
Compound Q19 HT-29 (Colon)Antiproliferative0.051[16]
Compound 5c MDA-MB-435 (Melanoma)Growth Inhibition94.53% GI[10]
Compound 8a MDA-MB-435 (Melanoma)Growth Inhibition94.15% GI[10]
BIQO-19 EGFR-TKI-resistant NSCLCAntiproliferative-[11]

Antimicrobial Mechanism of Action

Quinazolinone derivatives have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19]

Inhibition of Penicillin-Binding Proteins (PBPs)

A key mechanism of antibacterial action for certain quinazolinone compounds is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis.[20] Specifically, some derivatives have been shown to inhibit PBP1 and PBP2a in MRSA.[20] PBP2a is the protein that confers resistance to most β-lactam antibiotics in MRSA.[19] Interestingly, some quinazolinones have been found to bind to both the active site and an allosteric site of PBP2a, a dual-binding mechanism that is also observed with the advanced cephalosporin, ceftaroline.[20]

Inhibition of DNA Gyrase

The structural similarity of some quinazolinones to fluoroquinolone antibiotics suggests a potential mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[21] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, quinazolinone compounds can disrupt essential bacterial cellular processes, leading to cell death.[21]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of selected quinazolinone derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2 S. aureus (ATCC 29213)2[20]
Compound 27 S. aureus (MRSA)≤0.5[19]
Compound 18 M. tuberculosis0.78[22]
VMA-13-05 S. aureusBacteriostatic[23]
VMA-13-05 S. pneumoniaeBacteriostatic[23]
VMA-17-01 S. aureusBactericidal[23]
VMA-17-04 S. aureusBactericidal[23]

Anti-inflammatory Mechanism of Action

Quinazolinone derivatives also possess potent anti-inflammatory properties, which are primarily attributed to their ability to modulate key inflammatory pathways.[24][25]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Several quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors.[9] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α).[26] Certain quinazolinone derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[26] Molecular docking studies have suggested that these compounds can bind to NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[26]

Signaling Pathway in Inflammation

The diagram below illustrates how quinazolinone compounds can interfere with the NF-κB signaling pathway to exert their anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_active NF-κB (Active) NFkB_IkB->NFkB IκB degradation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) NFkB_active->Genes Quinazolinone Quinazolinone Derivatives Quinazolinone->NFkB Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by Quinazolinones.

Quantitative Data on Anti-inflammatory Activity

The following table provides data on the COX inhibitory activity of selected quinazolinone derivatives.

Compound IDTargetIC50 (µM)Reference
52a COX-20.045[9]
52b COX-20.040[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of quinazolinone compounds.

General Experimental Workflow

The evaluation of novel quinazolinone compounds typically follows a standardized workflow, from initial synthesis to in vivo efficacy studies.

Experimental_Workflow Synthesis Synthesis of Quinazolinone Derivatives InVitro_Screening In Vitro Screening Synthesis->InVitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro_Screening->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) InVitro_Screening->AntiInflammatory Mechanism_Studies Mechanism of Action Studies InVitro_Screening->Mechanism_Studies Kinase_Assay Kinase Inhibition Assays (e.g., EGFR) Mechanism_Studies->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Western_Blot Western Blotting Mechanism_Studies->Western_Blot InVivo_Studies In Vivo Studies Mechanism_Studies->InVivo_Studies Xenograft Xenograft Models (Anticancer) InVivo_Studies->Xenograft Edema_Model Paw Edema Models (Anti-inflammatory) InVivo_Studies->Edema_Model Lead_Optimization Lead Optimization InVivo_Studies->Lead_Optimization

Caption: General Experimental Workflow for Quinazolinone Drug Discovery.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[19]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[27]

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds and incubate for the desired period (e.g., 72 hours).[27]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[27] Incubate for 1.5 hours at 37°C.[27]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[27] Incubate for 15 minutes at 37°C with shaking.[27]

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[27] Cell viability is expressed as a percentage of the control (untreated cells).

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[2]

  • Reagent Preparation: Prepare a tubulin solution (e.g., 1.3 mg/mL) in a polymerization buffer (e.g., G-PEM buffer containing GTP).[14]

  • Reaction Setup: In a quartz cuvette or 96-well plate, add the tubulin solution and the test compound at the desired concentration.[14]

  • Polymerization Monitoring: Initiate polymerization by incubating at 37°C.[14] Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) using a spectrophotometer.[2][28]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves.[10] Compare the curves of treated samples to a control (e.g., DMSO) to determine the inhibitory or enhancing effect of the compound on tubulin polymerization.[10]

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[29] A common method is the TR-FRET assay.[29]

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase domain, and a substrate solution containing a biotinylated peptide and ATP.[29]

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR enzyme solution.[29]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution and incubate for 60 minutes at room temperature.[29]

  • Detection: Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[29]

  • Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[30] The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[26]

  • Cell Treatment: Treat cells with the quinazolinone compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[26]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[26] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[26] RNase A is used to eliminate RNA, ensuring that only DNA is stained.[26]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[26]

  • Data Analysis: The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][31]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.[8]

  • Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone compound in the broth medium.[18]

  • Inoculation: Inoculate each well with the bacterial suspension.[8] Include a growth control (no compound) and a sterility control (no bacteria).[18]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Carrageenan-Induced Paw Edema Assay

This is an in vivo model used to evaluate the anti-inflammatory activity of compounds.[7]

  • Animal Dosing: Administer the test compound to rodents (e.g., rats or mice) via an appropriate route (e.g., oral, intraperitoneal).[32]

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar tissue of the right hind paw to induce inflammation.[7][32]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[32]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.[33]

Conclusion

Quinazolinone compounds exhibit a remarkable diversity of biological activities, making them a highly privileged scaffold in drug discovery. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes such as kinases and bacterial cell wall synthesizing enzymes, disruption of cytoskeletal components like tubulin, and modulation of critical signaling pathways including EGFR and NF-κB. The ability to fine-tune the chemical structure of the quinazolinone core allows for the optimization of potency and selectivity against various therapeutic targets. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the rational design and development of novel quinazolinone-based therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and in vivo efficacy of these compounds will undoubtedly pave the way for new and effective clinical candidates.

References

In Vitro Evaluation of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, 7-methoxyquinazolin-4(1H)-one serves as a crucial core structure for the development of various therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. The presence of the methoxy group at the 7-position often plays a key role in the molecule's interaction with biological targets, influencing its potency and selectivity. This technical guide provides an in-depth overview of the in vitro evaluation of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for relevant assays, and visualizing associated signaling pathways and workflows. While specific quantitative data for the unsubstituted parent compound, this compound, is not extensively available in the public domain, this guide focuses on the activities of its closely related derivatives, which highlight the therapeutic potential of this chemical scaffold.

Data Presentation: In Vitro Activities of this compound Derivatives

The following tables summarize the reported in vitro biological activities of various derivatives of this compound. It is important to note that the activity is highly dependent on the nature and position of substituents on the quinazolinone core.

Table 1: Anticancer Activity (Cytotoxicity)

Compound/DerivativeCell LineAssay TypeIC50/GI50 (µM)Reference
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116 (Colon Cancer)SRB5.64 ± 0.68[1]
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HepG2 (Liver Cancer)SRB23.18 ± 0.45[1]
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 Cell Line PanelNot SpecifiedLow to subnanomolar
8-methoxy-4-anilinoquinoline derivative (2i)HeLa (Cervical Cancer)Not Specified7.15[2]
8-methoxy-4-anilinoquinoline derivative (2i)BGC-823 (Gastric Cancer)Not Specified4.65[2]
Quinazolinone derivative (8h)SKLU-1 (Lung Cancer)Not Specified23.09 µg/mL[3]
Quinazolinone derivative (8h)MCF-7 (Breast Cancer)Not Specified27.75 µg/mL[3]
Quinazolinone derivative (8h)HepG-2 (Liver Cancer)Not Specified30.19 µg/mL[3]

Table 2: Enzyme Inhibition

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-onesIMPDH Type IINot SpecifiedPotent Inhibition[4]
Tubulin polymerization-IN-44TubulinPolymerization Assay0.21[5]
Tubulin polymerization-IN-4TubulinPolymerization Assay4.6[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and cell line being tested.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: IMPDH Assay

This assay measures the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

Materials:

  • Recombinant human IMPDH2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

  • Inosine 5'-monophosphate (IMP)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compound

  • 96-well UV-transparent plate

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, IMP, and NAD+.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a control without the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of IMPDH2 enzyme to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 37°C. This corresponds to the formation of NADH.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.[7]

Signaling Pathway Analysis: Western Blot for β-catenin

Western blotting is used to detect changes in the protein levels of key components of a signaling pathway, such as β-catenin in the Wnt/β-catenin pathway.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.[8]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[9]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Image Analysis G->H

Caption: General workflow for Western Blot analysis.

Wnt_Beta_Catenin_Pathway cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (GSK-3β, APC, Axin, CK1) Dsh->DestructionComplex GSK3b GSK-3β APC APC Axin Axin CK1 CK1 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Ubiquitination Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Nucleus Nucleus Quinazolinone Quinazolinone Derivative Quinazolinone->DestructionComplex Potential Target

Caption: The Wnt/β-catenin signaling pathway, a target for some quinazolinone derivatives.

Tubulin_Polymerization cluster_pathway Tubulin Polymerization and Inhibition TubulinDimers α/β-Tubulin Dimers Protofilament Protofilament TubulinDimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->TubulinDimers Depolymerization Quinazolinone Quinazolinone Derivative Quinazolinone->TubulinDimers Binds to Colchicine Site

References

Unveiling the Therapeutic Potential of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 7-Methoxyquinazolin-4(1H)-one and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings on the compound's mechanism of action, presents quantitative data on its bioactivity, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a promising core structure for the development of novel therapeutic agents, particularly in the field of oncology. This guide explores the primary molecular targets that are modulated by this compound and its analogs, providing a comprehensive overview of its potential applications in drug discovery.

Key Therapeutic Targets

Research has identified several key intracellular targets for this compound derivatives, highlighting their potential as multi-targeting agents. The most extensively studied targets include the Epidermal Growth Factor Receptor (EGFR), tubulin, and components of the Wnt/β-catenin signaling pathway. Furthermore, emerging evidence suggests a possible role in the inhibition of Poly(ADP-ribose) polymerase (PARP).

Epidermal Growth Factor Receptor (EGFR)

Derivatives of 7-methoxyquinazolin-4(3H)-one have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are crucial for cell proliferation and survival. By binding to the ATP-binding site of these receptors, these compounds can block downstream signaling pathways, leading to the induction of apoptosis in cancer cells and the inhibition of tumor growth[1]. The 7-methoxy group is a common feature in many quinazoline-based EGFR inhibitors[2][3].

CompoundTargetIC50Cell LineReference
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-olEGFR10 nM-[2]
Gefitinib (contains a quinazoline core)EGFR-HeLa, BGC-823[4]
Compound 2i (8-methoxy-4-anilinoquinoline)-7.15 µMHeLa[4]
Compound 2i (8-methoxy-4-anilinoquinoline)-4.65 µMBGC-823[4]

A common method to assess EGFR inhibition is a kinase assay that measures the autophosphorylation of the receptor. Recombinant EGFR cytoplasmic domain is incubated with the test compound and ATP. The level of phosphorylation is then quantified, typically using a fluorescence-based method like DELFIA/Time-Resolved Fluorometry. The percentage inhibition is calculated by comparing the signal in the presence of the compound to a control without the compound.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits (ATP binding site)

EGFR Signaling Pathway Inhibition
Tubulin Polymerization

Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

CompoundAssayIC50 / GI50Cell LineReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)Tubulin Assembly Inhibition0.77 µM-[5]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)Cytotoxicity1.9-3.2 nM-[5]

The effect of compounds on tubulin polymerization can be monitored by turbidimetry. Purified tubulin is incubated with the test compound in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is measured over time. The percentage of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.

Tubulin_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Incubate Incubate at 37°C Tubulin->Incubate Compound This compound Derivative Compound->Incubate Buffer Polymerization Buffer Buffer->Incubate Spectro Measure Absorbance at 340 nm Incubate->Spectro Analysis Calculate % Inhibition Spectro->Analysis

Tubulin Polymerization Assay Workflow
Wnt/β-catenin Signaling Pathway

Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to disrupt the interaction between β-catenin and T-cell factor 4 (TCF4). The Wnt/β-catenin signaling pathway is frequently overactivated in various cancers. By inhibiting the β-catenin/TCF4 interaction, these compounds can downregulate the expression of Wnt target genes, leading to apoptosis and inhibition of cell migration in cancer cells[6][7].

CompoundAssayIC50Cell LineReference
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline)Cytotoxicity5.64 ± 0.68 µMHCT116[7]
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline)Cytotoxicity23.18 ± 0.45 µMHepG2[7]

To assess the inhibition of the Wnt/β-catenin signaling pathway, a luciferase reporter gene assay is commonly employed. Cancer cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). The cells are then treated with the test compound. The inhibition of the signaling pathway is determined by measuring the decrease in luciferase activity in the TOP-Flash transfected cells relative to the FOP-Flash control.

In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation and differentiation.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome Wnt Wnt Receptor Frizzled/LRP5/6 Wnt->Receptor Receptor->DestructionComplex Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Quinazolinone 8-Methoxyquinazoline Derivative Quinazolinone->TCF_LEF Inhibits Binding

Wnt/β-catenin Signaling Pathway Inhibition
Poly(ADP-ribose) Polymerase (PARP)

While direct evidence for this compound as a PARP inhibitor is still emerging, the broader class of quinazolinone derivatives has shown potential in this area. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in cancers with defects in DNA repair mechanisms, such as those with BRCA mutations. The quinazoline scaffold is being explored for the development of novel PARP inhibitors.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of targeted anticancer therapies. Their ability to interact with multiple key oncogenic pathways, including EGFR signaling, tubulin polymerization, and the Wnt/β-catenin cascade, underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising compounds. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

The Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-methoxyquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The methoxy group at the 7-position of the quinazolinone ring system plays a crucial role in the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties.

Core Structure and Biological Significance

Quinazolinones, a class of fused nitrogen-containing heterocyclic compounds, have demonstrated a remarkable range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] The 4(3H)-quinazolinone core is of particular interest, and modifications at various positions of the bicyclic system have led to the development of clinically approved drugs.[3][4] The presence of a methoxy group at the 7-position is a common feature in many potent quinazolinone-based inhibitors, particularly those targeting protein kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended ring systems.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is a key site for modification to modulate biological activity.

  • Anticancer Activity: In a series of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues, substitution at the 2-position of the quinazoline ring was found to significantly influence anticancer activity. For instance, compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) exhibited potent antitumor properties.[5] Further modifications at this position in related scaffolds have shown that a 2-chloro substituent can be highly effective.[6]

  • Antibacterial Activity: In a study of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), the nature of the substituent at the 2-position was critical. While a 3,5-dichlorophenylamino group at the 2-position of a 7-methoxyquinazolin-4(3H)-one scaffold (compound 6d ) showed some activity, other substitutions led to a decrease or complete loss of antibacterial efficacy.[7]

Substitutions at the 4-position

The 4-position is another critical point for diversification, often involved in interactions with the target protein.

  • Protein Kinase Inhibition: Many potent protein kinase inhibitors feature a 4-anilinoquinazoline scaffold.[8] The nature of the substituent at the 4-position plays a pivotal role in determining the inhibitory potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, various substituted anilino groups at the 4-position have been explored to enhance binding to the kinase domain.[4][9]

  • Tubulin Polymerization Inhibition: A series of 4-(N-cycloamino)phenylquinazolines were designed and evaluated for their ability to inhibit tubulin assembly. These studies highlighted the importance of the substituent at the 4-position for potent antiproliferative activity.[6]

The Role of the 7-Methoxy Group

The 7-methoxy group itself is a key determinant of activity in many quinazolinone derivatives. It is often involved in forming crucial hydrogen bonds or occupying specific hydrophobic pockets within the target protein's active site. In several series of kinase inhibitors, the 7-methoxy group has been shown to be important for maintaining high potency.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for selected this compound derivatives and related analogues.

Compound IDR-group at position 2Cell LineGI50 (nM)[5]
6a -ClKB0.53-2.01
2 -CH3(NCI-60 Panel)Subnanomolar

Table 1: Antiproliferative activity of 2-substituted 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues.

Compound IDR-group at position 2OrganismActivity
6d 3,5-dichlorophenylaminoMRSAActive
6p 3-methoxyanilinoMRSADecreased activity
6m anilinoMRSAInactive

Table 2: Antibacterial activity of 2-substituted 7-methoxyquinazolin-4(3H)-one derivatives against MRSA.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

General Synthesis of Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[10] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[10]

Microwave-Assisted Synthesis Protocol: [11]

  • In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • After the reaction is complete, pour the mixture over crushed ice.

  • Collect the resulting precipitate by filtration and purify by recrystallization.

In Vitro Cell Proliferation Assay (MTT/MTS Assay)

The MTT or MTS assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[12][13]

Protocol: [14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

EGFR Kinase Assay

Biochemical assays are essential to determine the direct inhibitory effect of compounds on their molecular targets, such as EGFR.[15]

Luminescent Kinase Assay Protocol: [14]

  • Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase assay buffer.

  • Assay Plate Setup: Add the test compound or control to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP/substrate mixture to the wells. Incubate at room temperature.

  • Signal Detection: Add a kinase detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader and calculate the percent inhibition to determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assay (e.g., EGFR Kinase Assay) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Synthesis->Cell_Based_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis SAR_Analysis->Synthesis Optimization

Caption: General experimental workflow for SAR studies of this compound derivatives.

Logical SAR Relationships

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Core Pos2 Position 2 Substituents Core->Pos2 Pos4 Position 4 Substituents Core->Pos4 Other Other Positions (e.g., 6, 8) Core->Other Activity Potency & Selectivity Pos2->Activity Pos4->Activity Other->Activity

Caption: Logical relationships in the SAR of this compound derivatives.

References

The Pharmacological Profile of 7-Methoxyquinazolin-4(1H)-one: A Core Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of the 7-Methoxyquinazolin-4(1H)-one core structure, a pivotal scaffold in the development of contemporary targeted therapies. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. While direct pharmacological data for the unsubstituted core is limited, this guide will focus on the extensive body of research surrounding its derivatives, highlighting the therapeutic potential inherent to this quinazolinone framework.

The 7-methoxy-4(1H)-quinazolinone moiety is a recurring structural motif in a multitude of biologically active compounds. Its derivatives have demonstrated significant activity across various therapeutic areas, most notably in oncology. The strategic placement of the methoxy group at the 7th position influences the molecule's electronic properties and binding interactions with various biological targets, making it a valuable starting point for the design of potent and selective inhibitors.

I. Biological Activities of this compound Derivatives

The pharmacological significance of the this compound core is best understood through the examination of its substituted analogues. These derivatives have been extensively evaluated for their therapeutic potential, primarily as inhibitors of key signaling molecules implicated in cancer pathogenesis.

Anticancer Activity

A predominant area of investigation for this compound derivatives is in the realm of oncology. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.

Key molecular targets for derivatives of this scaffold include:

  • Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been identified as potent inhibitors of EGFR, a key driver in many epithelial cancers.

  • Human Epidermal Growth Factor Receptor 2 (HER2): Inhibition of HER2, another critical member of the ErbB family of RTKs, is a common characteristic of this class of compounds, particularly relevant in breast and gastric cancers.[1]

  • β-catenin/TCF4 Signaling Pathway: More recent studies have demonstrated that certain derivatives can modulate the β-catenin/TCF4 signaling pathway, a critical pathway in colorectal and other cancers.

The following table summarizes the reported biological activities of selected this compound derivatives.

DerivativeTarget(s)Biological ActivityCell Line(s)IC50/EC50
7-Methoxy-6-nitroquinazolin-4(3H)-oneHER-2, EGFRAnticancer agent, induces apoptosisCancer cellsData not available
4,7-disubstituted 8-methoxyquinazoline derivativesβ-catenin/TCF4 signalingCytotoxic agentsHCT116, HepG25.64 ± 0.68 to 23.18 ±0.45 μM
7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-onesIMPDH IIPotent inhibitorsNot specifiedData not available
4-anilino-6,7-dimethoxy quinazoline derivativesNot specifiedCytotoxicHCT116, K562, SKBR3Data not available

II. Experimental Protocols

To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key in vitro assays.

EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against EGFR and HER2 kinases by quantifying ATP consumption.

Materials:

  • Recombinant human EGFR or HER2 enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the test compound or control.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Multi-channel pipette

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for their pharmacological evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds 7-MQ-Derivative This compound Derivative 7-MQ-Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-based Assays (e.g., Cytotoxicity, Apoptosis) Biochemical->Cellular Pathway Signaling Pathway Analysis (e.g., Western Blot) Cellular->Pathway Target Target Engagement Assays Pathway->Target Animal Animal Models of Disease (e.g., Xenograft) Target->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD

Caption: Drug Discovery Workflow.

IV. Conclusion

The this compound scaffold represents a highly privileged structure in medicinal chemistry, particularly for the development of targeted anticancer therapies. While the pharmacological profile of the unsubstituted core molecule requires further elucidation, the extensive research on its derivatives unequivocally demonstrates its potential as a platform for designing potent and selective inhibitors of key oncogenic signaling pathways. The information and protocols provided in this guide are intended to serve as a valuable resource for the continued exploration and development of novel therapeutics based on this versatile chemical framework.

References

Methodological & Application

Application Notes and Protocols: 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the handling and use of 7-Methoxyquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazolin-4(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide outlines the synthesis, purification, characterization, and potential biological applications of this compound, with a focus on providing practical and detailed experimental procedures.

Safety Precautions

Standard laboratory safety protocols should be strictly adhered to when handling this compound and its derivatives. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4]

General Handling:

  • Avoid inhalation of dust or fumes.[3][4]

  • Prevent contact with skin and eyes.[3][4] In case of contact, rinse immediately and thoroughly with water.[3][4]

  • Store in a tightly sealed container in a cool, dry place.[3]

Hazard Information (for related compounds):

  • GHS Pictogram: GHS07 (Warning)[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Synthesis and Purification

The synthesis of quinazolin-4(1H)-one derivatives can be achieved through various methods. A common approach involves the cyclization of an appropriately substituted 2-aminobenzamide with a suitable reagent.

General Synthesis Protocol

A general one-pot, three-step synthesis for quinazolin-4-one derivatives has been described, which can be adapted for this compound.[6] This method involves the acylation of an anthranilic acid, followed by reaction with an amine and subsequent cyclization.

Protocol:

  • Dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) and a suitable base (e.g., Hünig's base, 1.5 equivalents) in anhydrous acetonitrile.

  • Cool the solution to 4°C and add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add POCl3 (3 equivalents) followed by a solution of an appropriate amine (1.5 equivalents) in acetonitrile.

  • Heat the mixture in a microwave reactor at 150°C for 15 minutes.

  • Cool to room temperature and add K2CO3 and ethanol.

  • Heat the mixture at 150°C for an additional 5-10 minutes.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative HPLC.[6]

Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[7]

Column Chromatography Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.[8][9]

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the quinazolinone ring.
¹³C NMR Structural elucidation and confirmation of carbon environments.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of this compound (C₉H₈N₂O₂: 176.17 g/mol ).[5]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O, C=N, and C-O stretching vibrations.
Melting Point Assessment of purity.A sharp and specific melting point range.
High-Performance Liquid Chromatography (HPLC) Determination of purity.A single major peak indicating a high degree of purity.

Biological Applications and Protocols

Quinazolin-4(1H)-one derivatives have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1][10]

In Vitro Antiproliferative Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with SRB dye.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the concentration that inhibits 50% of cell growth (IC₅₀).

Kinase Inhibition Assays

Many quinazolinone derivatives function as kinase inhibitors.[11] Assays to determine the inhibitory activity against specific kinases, such as PI3K or Aurora Kinase, are crucial for mechanistic studies.[1][12]

General Kinase Inhibition Protocol (Example: PI3K):

  • Prepare a reaction mixture containing the kinase, a lipid substrate (e.g., PIP2), and ATP in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as fluorescently labeled PIP3 binding proteins or antibody-based detection (e.g., ELISA).

  • Calculate the IC₅₀ value from the dose-response curve.

Quantitative Data for Related Quinazolinone Derivatives:

CompoundTarget Cell Line/EnzymeIC₅₀/GI₅₀ (nM)Reference
Compound 2 NCI-60 PanelLow to subnanomolar[10]
Compound 6a NCI-60 Panel0.53 - 2.01[10]
FL-4 NSCLC cell linesSimilar to BIQO-19[1]
BIQO-19 NSCLC cell linesSimilar to FL-4[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Inhibition

Quinazolin-4-one derivatives have been shown to inhibit the PI3K/HDAC dual signaling pathway, which is critical for cancer cell proliferation and survival.[12]

PI3K_HDAC_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression HDAC HDAC Histones Histones HDAC->Histones deacetylates Acetylated_Histones Acetylated Histones Acetylated_Histones->Gene_Expression Inhibitor 7-Methoxyquinazolin- 4(1H)-one Inhibitor->PI3K Inhibitor->HDAC

Caption: Proposed dual inhibition of PI3K and HDAC signaling pathways by this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_characterization Characterization Start Starting Materials (2-amino-4-methoxybenzoic acid, etc.) Synthesis One-Pot Synthesis (Acylation, Cyclization) Start->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP HPLC HPLC Pure_Product->HPLC Biological_Assays Biological Assays (e.g., SRB, Kinase Inhibition) Pure_Product->Biological_Assays

Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound.

References

7-Methoxyquinazolin-4(1H)-one: A Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound that serves as a key structural motif in the development of various biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with a range of biological targets, including protein kinases and tubulin. This document provides an overview of the applications of this compound as a chemical probe, complete with experimental protocols and data for its derivatives, highlighting its potential in cancer research and drug discovery. While extensive data exists for its derivatives, this report also provides the foundational protocols to evaluate the parent compound.

Biological Activity and Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. Notably, these compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and as disruptors of microtubule dynamics by targeting tubulin.[1][2][3] The quinazolinone scaffold is a cornerstone in the design of numerous kinase inhibitors, including clinically approved drugs.[4]

As a Kinase Inhibitor Probe

The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Derivatives of this compound have been synthesized and evaluated as inhibitors of various kinases, playing a crucial role in cell signaling pathways related to cell proliferation, survival, and differentiation. The methoxy group at the 7-position can be synthetically modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.

As a Tubulin Polymerization Inhibitor Probe

Several derivatives of this compound have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[2] The versatility of the quinazolinone scaffold allows for the development of potent tubulin inhibitors with potential as vascular-disrupting agents in tumors.[1]

Quantitative Data for this compound Derivatives

The following table summarizes the biological activity of selected derivatives of this compound. It is important to note that the biological activity of the parent compound, this compound, is not extensively reported in the public domain, and these derivatives provide insight into the potential of this chemical scaffold.

Compound NameTargetAssayIC50/GI50Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneTubulinTubulin Polymerization Inhibition0.77 µM[2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneVarious Cancer Cell LinesAntiproliferative Activity1.9–3.2 nM[2]
2-(2-methoxystyryl)quinazolin-4(3H)-oneTubulinTubulin Polymerization InhibitionSub-micromolar[3][5]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneVarious Cancer Cell LinesGrowth Inhibition<50 nM in several cell lines[3][5]
2-(2-Chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-onemGlu7 ReceptorNegative Allosteric Modulation4.65 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its analogs.

Synthesis of this compound Derivatives

A general synthetic route to quinazolinone derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable reagent. For instance, a substituted 2-aminobenzamide can be cyclized using formic acid.[7]

Protocol for the Synthesis of a 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative:

  • A solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) is stirred at 100°C in an oil bath for 8 hours.[7]

  • The reaction mixture is then cooled and quenched in ice-cold water (30 mL).[7]

  • The mixture is kept overnight at room temperature to allow for precipitation.[7]

  • The resulting precipitate is filtered and dried under a vacuum to yield the final product.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence reporter in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in fluorescence over time using a fluorometer. This increase corresponds to the incorporation of the fluorescent reporter into the growing microtubules.

  • The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.[2]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), antibody-based detection of the phosphoproduct (e.g., ELISA or Western blot), or luminescence-based assays that measure the amount of ATP remaining.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by this compound derivatives and a general workflow for its evaluation as a chemical probe.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS Activates Probe This compound (Chemical Probe) Probe->EGFR Inhibits Tubulin Tubulin Dimers Probe->Tubulin Inhibits Polymerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential signaling pathways targeted by this compound derivatives.

G Start Synthesize & Characterize This compound and its derivatives Screening Primary Screening: Cell Viability Assays (e.g., MTT on cancer cell lines) Start->Screening Hit_Identified Identification of Active Compounds Screening->Hit_Identified SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Inactive Target_ID Target Identification/ Validation Hit_Identified->Target_ID Active Biochemical_Assays Biochemical Assays: - Kinase Inhibition - Tubulin Polymerization Target_ID->Biochemical_Assays Cellular_Assays Cell-based Assays: - Cell Cycle Analysis - Apoptosis Assays - Immunofluorescence (Microtubule disruption) Target_ID->Cellular_Assays Biochemical_Assays->SAR Cellular_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design End Development of a Potent & Selective Chemical Probe Lead_Opt->End

Caption: Workflow for evaluating this compound as a chemical probe.

References

Application Notes and Protocols for 7-Methoxyquinazolin-4(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinazolin-4(1H)-one serves as a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, including potent anticancer properties. While extensive research has been conducted on various substituted analogs, specific biological data and detailed cell-based assay protocols for the parent compound, this compound, are not extensively documented in publicly available literature.

These application notes provide a comprehensive guide for researchers utilizing this compound and its derivatives in cell-based assays. The protocols and data presented are based on established methodologies and findings for closely related quinazolinone compounds. These notes are intended to serve as a strong starting point for experimental design, and researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Biological Context and Signaling Pathways

Derivatives of the this compound scaffold have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for designing mechanism-of-action studies.

1. Receptor Tyrosine Kinase (RTK) Signaling: Certain nitro-substituted derivatives of this compound act as inhibitors of receptor tyrosine kinases such as HER-2 and EGFR. These receptors are often overexpressed in cancer and their inhibition can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[1]

2. Wnt/β-catenin Signaling Pathway: Substituted 8-methoxyquinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2][3][4] They can disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which prevents the expression of Wnt target genes like c-MYC and Cyclin D1 that are critical for tumor growth.[3]

3. Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: The quinazolin-4-one core structure is found in inhibitors of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments.[1][5] By inhibiting HIF-1α, these compounds can suppress tumor angiogenesis and metabolism.[1]

4. Aurora Kinase A Signaling: Some quinazolin-4(3H)-one derivatives have been shown to target Aurora Kinase A, a crucial regulator of the cell cycle.[6] Inhibition of this kinase can lead to mitotic arrest and apoptosis in cancer cells.[6]

Quantitative Data for this compound Derivatives

The following tables summarize the cytotoxic activities of various derivatives of this compound in different cancer cell lines. This data can be used as a reference for selecting appropriate cell lines and concentration ranges for initial screening of this compound.

Table 1: Cytotoxic Activity (IC50) of 4,7-disubstituted 8-methoxyquinazoline Derivatives [3]

CompoundCell LineIC50 (µM)
18BHCT1165.64 ± 0.68
18BHepG223.18 ± 0.45
18BPrimary Human Gallbladder Cancer Cells8.50 ± 1.44

Table 2: Antiproliferative Activity (IC50) of Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrids [5]

CompoundCell LineIC50 (µM)
7jMDA-MB-2313.1
7jMCF-76.8
7dMCF-74.2
7lMCF-73.8

Table 3: Antiproliferative Activity of a Quinazolin-4(3H)-one Derivative (BIQO-19) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [6]

CompoundCell LineIC50 (µM)
BIQO-19A5490.87
BIQO-19H19750.45
BIQO-19H4600.98
BIQO-19H12991.23

Experimental Protocols

Here are detailed protocols for common cell-based assays to evaluate the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[4][7][8]

Materials:

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell number.[3]

Materials:

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)[3]

  • Tris-base solution (10 mM, pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours with the test compound.[3]

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[3][9]

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.[3]

  • Staining: Add 50 µL of SRB solution to each well and incubate for 30-60 minutes at room temperature.[3]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Quinazolinone This compound Derivative Quinazolinone->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Degrades BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Quinazolinone 8-Methoxyquinazoline Derivative Quinazolinone->TCF_LEF Inhibits Interaction TargetGenes Target Gene Expression (c-MYC, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of an 8-methoxyquinazoline derivative.

Experimental Workflow Diagrams

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat with this compound Incubate24h->Treat IncubateXh Incubate for 24/48/72h Treat->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis_Assay_Workflow Start Start SeedCells Seed Cells in 6-well Plate Start->SeedCells Treat Treat with this compound SeedCells->Treat Incubate24h Incubate for 24h Treat->Incubate24h Harvest Harvest and Wash Cells Incubate24h->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate15min Incubate for 15 min Stain->Incubate15min Analyze Analyze by Flow Cytometry Incubate15min->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application of 7-Methoxyquinazolin-4(1H)-one in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused bicyclic system, is a cornerstone in the development of anti-tumor agents due to its structural versatility. This allows for precise chemical modifications to regulate multiple cell death pathways, including apoptosis, autophagy, and necrosis.[1] 7-Methoxyquinazolin-4(1H)-one serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. While research on the parent compound is limited, its derivatives have shown significant promise in oncology by targeting various hallmarks of cancer.

Application Notes

The primary application of this compound in cancer research is as a scaffold for the synthesis of potent anti-cancer drug candidates. Its derivatives have been investigated for a multitude of mechanisms, demonstrating broad therapeutic potential.

1. Kinase Inhibition:

Many derivatives of quinazolinone are designed as kinase inhibitors, a well-established strategy in cancer therapy.[1] The 4-anilinoquinazoline scaffold, in particular, has been pivotal in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[2] Modifications of the this compound core can lead to compounds that target other critical kinases in cancer progression:

  • EGFR Inhibition: Derivatives have shown significant activity against EGFR, a key player in non-small cell lung cancer.[3]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth, proliferation, and survival, and its activation is a common feature in many cancers.[4] Certain quinazolinone derivatives have been developed as effective PI3Kα inhibitors.[4]

  • Aurora Kinase A (AKA) Inhibition: AKA is a critical regulator of the cell cycle and a potential therapeutic target in NSCLC. Quinazolin-4(3H)-one derivatives have been identified as a new class of AKA inhibitors.[3]

2. Tubulin Polymerization Inhibition:

Microtubules are essential for mitotic spindle formation during cell division, making them an attractive target for anticancer drugs. Several 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to be potent, broad-spectrum cytotoxic agents that interfere with tubulin polymerization.[5] These compounds are believed to interact with the colchicine-binding site on β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

3. DNA Repair Inhibition (PARP-1):

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Its inhibition is a promising strategy for cancer treatment, particularly in cancers with deficiencies in other DNA repair pathways. A series of quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising PARP-1 inhibitory activity, with IC50 values in the nanomolar range.[2]

4. Wnt/β-catenin Signaling Pathway Inhibition:

The overactivation of the Wnt/β-catenin signaling pathway plays a crucial role in the development of various cancers. The interaction between β-catenin and Transcription factor 4 (TCF4) is a key step in activating Wnt target genes. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to inhibit this protein-protein interaction, showing cytotoxic potential against cancer cells with a constitutively active β-catenin/TCF4 signaling pathway.

5. Induction of Apoptosis:

Beyond specific molecular targets, many quinazolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a downstream consequence of the primary mechanism of action, such as kinase inhibition or disruption of microtubule dynamics.[2][7]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related quinazolinone compounds against different cancer cell lines.

Table 1: Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound ClassTarget KinaseIC50Cancer Type
Aminopyrimidinyl-4-morpholino-pyridinylquinazolin-7-amine derivativesVEGRF-274 nM-
Quinazolinone based hydroxamic acid derivativesHDAC2.2 nM-

Data sourced from Peng et al., 2016a as cited in a broader review.[4]

Table 2: Cytotoxic Activity of Quinazolinone Derivatives

Compound ScaffoldCell LineIC50 / GI50Cancer Type
4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a)Human Tumor Cell Line Panel0.53 - 2.01 nM (GI50)Various
4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B)HCT1165.64 ± 0.68 µMColon Cancer
4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B)HepG223.18 ± 0.45 µMLiver Cancer
4,7-disubstituted 8-methoxyquinazoline derivatives (e.g., 18B)Primary Human Gallbladder Cancer Cells8.50 ± 1.44 µMGallbladder Cancer
Quinazolin-4(3H)-one derivative (BIQO-19)NSCLC cell linesSimilar range to FL-4Non-Small Cell Lung Cancer
2-styrylquinazolin-4(3H)-one (51)HT29, U87, A2780, H460, BE2-C<50 nMVarious
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29, U87, A2780, H460, BE2-C<50 nMVarious

Data compiled from multiple sources.[3][5][8]

Experimental Protocols

1. General Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones:

This protocol describes a common method for synthesizing a library of quinazolinone derivatives for screening.

  • Materials: Isatoic anhydride, aromatic aldehydes, acyl hydrazines, N-halosulfonamides (e.g., TBBDA or PBBS) as a catalyst, Ethanol/Water solvent.

  • Procedure:

    • Dissolve isatoic anhydride, an aromatic aldehyde, and an acyl hydrazine in an Ethanol/Water mixture.

    • Add a catalytic amount of an N-halosulfonamide.

    • Reflux the reaction mixture. The reaction time will vary depending on the specific reactants.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the 2,3-disubstituted quinazolin-4(1H)-one derivative.

    • Characterize the final product using techniques such as NMR and mass spectrometry.[9]

2. Cell Viability Assay (SRB Assay):

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell lines, culture medium, Sulforhodamine B (SRB) solution, trichloroacetic acid (TCA), Tris base solution.

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 10 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.[3]

3. Western Blot Analysis for Protein Expression:

This protocol is used to assess the effect of the compounds on the expression levels of specific proteins (e.g., p-AKA, β-catenin).

  • Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse the cells to extract total protein and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to quantify changes in protein expression.[3]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis of Derivatives A->B C In Vitro Screening (e.g., Cell Viability Assays) B->C D Hit Identification C->D E Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) D->E F Lead Optimization E->F G In Vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: General workflow for the discovery and development of quinazolinone-based anticancer agents.

Wnt_Beta_Catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF TCF BetaCatenin_nuc->TCF binds TargetGenes Target Gene Transcription TCF->TargetGenes activates Quinazolinone Quinazolinone Derivative Quinazolinone->BetaCatenin_nuc inhibits interaction with TCF

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of quinazolinone derivatives.

References

Application Notes and Protocols: 7-Methoxyquinazolin-4(1H)-one as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 7-Methoxyquinazolin-4(1H)-one and its derivatives as potent enzyme inhibitors. This document includes a summary of their inhibitory activities against various key enzymes implicated in diseases such as cancer and neurodegenerative disorders. Detailed protocols for relevant enzymatic assays are provided to facilitate research and development in this area.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. This compound, a key derivative, has emerged as a versatile platform for the design of potent enzyme inhibitors. By targeting enzymes involved in critical cellular signaling pathways, these compounds hold significant promise for the development of novel therapeutics. This document focuses on the inhibitory potential of this compound derivatives against several important enzyme classes, including receptor tyrosine kinases (EGFR, HER-2), phosphoinositide 3-kinases (PI3Ks), histone deacetylases (HDACs), cholinesterases (AChE and BChE), and inosine 5'-monophosphate dehydrogenase (IMPDH).

Data Presentation: Inhibitory Activities

The inhibitory potency of various this compound derivatives against their target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound ClassTarget EnzymeIC50 ValueReference
Quinazolin-4(3H)-one derivativeEGFR0.069 µM[1][1]
Quinazolinone-Amino Acid HybridEGFR0.43 µM[2]
Quinazolin-4-one-Based Hydroxamic AcidPI3Kγ< 10 nM[3]
Quinazolin-4-one-Based Hydroxamic AcidPI3Kδ< 10 nM[3]
Quinazolin-4-one-Based Hydroxamic AcidHDAC6< 10 nM[3]
Quinazolin-4(3H)-one analogueHDAC6150 nM[4]
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneAcetylcholinesterase (AChE)6.084 ± 0.26 μM
4-Hydroxyquinazoline derivativePARP163.81 ± 2.12 nM[5]

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[6] Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone This compound (Inhibitor) Quinazolinone->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

EGFR signaling pathway and inhibition.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] It is often hyperactivated in cancer.[8] PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell survival and proliferation. Quinazolinone-based inhibitors can target PI3K, thereby blocking this pro-survival pathway.

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Growth, Proliferation & Survival Downstream->Proliferation Quinazolinone This compound (Inhibitor) Quinazolinone->PI3K Inhibits

PI3K/Akt signaling pathway inhibition.

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.[6]

Workflow:

EGFR_Assay_Workflow A Prepare serial dilutions of This compound derivative in DMSO. B Add test compound, EGFR enzyme, and substrate to a 384-well plate. A->B C Incubate at room temperature for 30-60 minutes. B->C D Initiate kinase reaction by adding ATP. Incubate at 30°C for 40-60 minutes. C->D E Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. E->F G Measure luminescence using a plate reader. F->G H Calculate IC50 values. G->H

EGFR kinase inhibition assay workflow.

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly (Glu, Tyr) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: To each well of the plate, add the test compound dilution. Add the EGFR enzyme and substrate mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5-50 µL. Incubate at 30°C for 40-60 minutes.[6]

  • Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using the colorimetric Ellman's assay.[9][10]

Principle:

The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[9]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test Compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to triplicate wells:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of DMSO.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI (or BTCI) and 20 µL of 3 mM DTNB.[9]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[9]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the following formula:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inosine 5'-monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of IMPDH2.

Principle:

IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). The activity is measured by monitoring the production of NADH, which can be detected fluorometrically or by absorbance at 340 nm.[11][12]

Materials:

  • IMPDH2 Enzyme

  • IMPDH Substrate (IMP)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)[12]

  • Test Compounds

  • 96-well plate

  • Fluorometric or UV-Vis plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the IMPDH2 enzyme in assay buffer.

  • Inhibitor Incubation: Add 10 µL of the test compound working solutions to the appropriate wells. Add the diluted enzyme solution and incubate for 30 minutes at room temperature to allow for inhibitor binding.[13]

  • Reaction Initiation: Add a solution containing the IMP substrate and NAD+ to each well to start the reaction.

  • Measurement: Measure the increase in fluorescence or absorbance at 340 nm in kinetic mode for 60 minutes at 37°C.[13]

  • Data Analysis: Determine the reaction rate from the linear portion of the progress curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of enzyme inhibitors with potential applications in the treatment of cancer and other diseases. The data and protocols presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the further investigation and optimization of these compounds as therapeutic agents.

References

Application Notes and Protocols: Experimental Design for 7-Methoxyquinazolin-4(1H)-one Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anti-cancer properties.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[1][3] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, is another common target for quinazoline-based inhibitors.[4][5][6][7] This document outlines a comprehensive experimental design to investigate the potential anti-cancer effects and mechanism of action of 7-Methoxyquinazolin-4(1H)-one.

The proposed studies will begin with in vitro assays to assess the compound's cytotoxicity against a panel of cancer cell lines. Subsequently, the investigation will delve into the molecular mechanism by examining the compound's effect on key signaling pathways and its potential as a kinase inhibitor. Finally, promising in vitro results will be validated in an in vivo xenograft model.

Experimental Design Workflow

The overall experimental workflow is designed to systematically evaluate the anti-cancer potential of this compound, from broad cellular effects to specific molecular targets and in vivo efficacy.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Validation A Cell Viability Assay (MTT) B Determine IC50 Values A->B C Western Blot Analysis (Signaling Pathways) B->C Proceed if IC50 is potent E Identify Molecular Target C->E D In Vitro Kinase Assay D->E F Xenograft Tumor Model E->F Proceed if target is validated G Evaluate Anti-Tumor Efficacy F->G

Caption: Overall experimental workflow for the evaluation of this compound.

Phase 1: In Vitro Anti-proliferative Activity

Objective

To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and to establish the half-maximal inhibitory concentration (IC50) for each sensitive cell line.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • DMEM/RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values
Cell LineCancer TypeIC50 (µM) of this compound
A549Lung[Insert Value]
MCF-7Breast[Insert Value]
HCT-116Colon[Insert Value]

Phase 2: Mechanism of Action Studies

Objective

To elucidate the molecular mechanism underlying the anti-proliferative effects of this compound by investigating its impact on key cancer-related signaling pathways and its direct enzymatic activity.

A. Western Blot Analysis of Signaling Pathways

Hypothesized Signaling Pathway:

Based on the known activity of quinazoline derivatives, we hypothesize that this compound may inhibit the EGFR or PI3K/Akt/mTOR signaling pathways.[1][3][4]

signaling_pathway cluster_egfr EGFR Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Ligand Binding PI3K PI3K pEGFR->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pmTOR p-mTOR mTOR->pmTOR pAkt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival pmTOR->Cell Proliferation & Survival Inhibitor This compound Inhibitor->pEGFR Inhibitor->pAkt

Caption: Hypothesized signaling pathways targeted by this compound.

Protocol: Western Blotting

This protocol is a standard procedure for western blotting.[12][13][14]

Materials:

  • Cancer cell line showing the highest sensitivity to the compound.

  • This compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation: Protein Expression Levels
ProteinTreatmentRelative Expression (Normalized to GAPDH)
p-EGFRControl[Insert Value]
IC50[Insert Value]
2x IC50[Insert Value]
Total EGFRControl[Insert Value]
IC50[Insert Value]
2x IC50[Insert Value]
p-AktControl[Insert Value]
IC50[Insert Value]
2x IC50[Insert Value]
Total AktControl[Insert Value]
IC50[Insert Value]
2x IC50[Insert Value]
B. In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of candidate kinases (e.g., EGFR, PI3K).

Protocol: In Vitro Kinase Assay (Generic)

This is a generalized protocol; specific kits and reagents may vary.[15][16][17][18]

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3Kα).

  • Kinase-specific substrate.

  • ATP.

  • This compound.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at 30°C for the recommended time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibition
KinaseIC50 (µM) of this compound
EGFR[Insert Value]
PI3Kα[Insert Value]

Phase 3: In Vivo Validation

Objective

To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol: Xenograft Tumor Model

This protocol is based on standard xenograft model procedures.[19][20][21][22][23]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Cancer cell line highly sensitive to the compound.

  • This compound.

  • Vehicle solution for in vivo administration.

  • Matrigel (optional).

  • Calipers.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at one or more dose levels) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and record their final weight.

Data Presentation: In Vivo Efficacy
Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle Control[Insert Value][Insert Value]
This compound (Dose 1)[Insert Value][Insert Value]
This compound (Dose 2)[Insert Value][Insert Value]

Conclusion

This structured experimental design provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The results from these studies will elucidate its cytotoxic activity, mechanism of action, and in vivo efficacy, providing a solid foundation for further drug development efforts.

References

Application Notes and Protocols for the Quantification of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-Methoxyquinazolin-4(1H)-one in bulk substance and biological matrices. The protocols are designed to be adaptable for various research and development applications, including purity assessment, pharmacokinetic studies, and quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk powder or pharmaceutical formulations, offering a robust and cost-effective analytical solution.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-UV method. These values should be established during method validation in your laboratory.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Range (µg/mL) 1 - 100Defined by linearity
Limit of Detection (LOD) (µg/mL) 0.25Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.75Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%≤ 2.0%
Specificity No interference from blank/placeboPeak purity > 99%
Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation (Bulk Powder): Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to a final concentration within the calibration range with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Prepare Calibration Curve Dilutions B->C D System Equilibration C->D E Inject Blank D->E F Inject Standards E->F G Inject Samples F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, which is essential for pharmacokinetic and metabolism studies.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (R²) > 0.998≥ 0.990
Range (ng/mL) 0.5 - 500Defined by linearity
Limit of Detection (LOD) (ng/mL) 0.15Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (ng/mL) 0.5Signal-to-Noise ≥ 10
Accuracy (% Recovery) 85.0% - 115.0%85.0% - 115.0%
Precision (% RSD) < 15.0%≤ 15.0%
Matrix Effect (%) 90.0% - 110.0%85.0% - 115.0%
Recovery (%) Consistent and reproducibleConsistent and reproducible
Stability (Freeze-Thaw, Short-Term, Long-Term) < 15% deviation≤ 15% deviation
Experimental Protocol: LC-MS/MS Bioanalysis

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 177.1 -> Q3: 134.1

      • Internal Standard (d3): Q1: 180.1 -> Q3: 137.1

    • Note: MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample (50 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute F->G H Inject into LC-MS/MS G->H I MRM Data Acquisition H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Determine Concentration from Calibration Curve K->L

Caption: Bioanalytical workflow for this compound in plasma.

Application Notes and Protocols for 7-Methoxyquinazolin-4(1H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Methoxyquinazolin-4(1H)-one and its derivatives in high-throughput screening (HTS) campaigns. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, most notably protein kinases.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the context of oncology, the quinazoline core is a key feature of several approved kinase inhibitors, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of receptors like EGFR and blocking downstream signaling cascades, such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[1] High-throughput screening of this compound and its analogues is a critical step in identifying novel and effective drug candidates.

Data Presentation: Inhibitory Activity of Quinazolinone Derivatives

While specific high-throughput screening data for this compound is not extensively available in public literature, the following table summarizes representative quantitative data for related quinazolinone derivatives to illustrate the potential potency and format for data presentation.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
14A CytotoxicitySRB Assay10.21 ± 0.52HCT116[2]
14A CytotoxicitySRB Assay12.87 ± 0.81HepG2[2]
14B CytotoxicitySRB Assay8.14 ± 0.39HCT116[2]
14B CytotoxicitySRB Assay9.88 ± 0.46HepG2[2]
18B CytotoxicitySRB Assay5.64 ± 0.68HCT116[2]
18B CytotoxicitySRB Assay7.12 ± 0.55HepG2[2]
Compound 8b EGFR KinaseBiochemical0.00137N/A[3]

Signaling Pathway

The primary mechanism of action for many quinazolinone derivatives involves the inhibition of receptor tyrosine kinases such as EGFR. This inhibition blocks downstream signaling pathways critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone This compound (or derivative) Quinazolinone->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Inhibition HTS Assay

This protocol describes a biochemical assay to screen for inhibitors of EGFR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

1. Materials and Reagents:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[4]

  • TR-FRET dilution buffer

  • This compound compound library (10 mM in DMSO)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

2. Assay Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition Compound_Prep Prepare compound dilutions in DMSO Dispense_Compound Dispense compounds (e.g., 50 nL) Compound_Prep->Dispense_Compound Reagent_Prep Prepare master mixes of EGFR, substrate, and ATP Add_Enzyme Add EGFR/Substrate mix (e.g., 5 µL) Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate (15 min, RT) Add_Enzyme->Incubate_1 Start_Reaction Add ATP mix to initiate (e.g., 5 µL) Incubate_1->Start_Reaction Incubate_2 Incubate (60 min, RT) Start_Reaction->Incubate_2 Stop_Reaction Add TR-FRET detection mix (e.g., 10 µL) Incubate_2->Stop_Reaction Incubate_3 Incubate (60 min, RT, dark) Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Analyze_Data Calculate % inhibition and IC50 values Read_Plate->Analyze_Data

Caption: Workflow for a biochemical HTS kinase assay.

3. Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library source plates to the 384-well assay plates.

  • Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.[1]

  • Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.[1]

  • Reaction Incubation: Cover the plates and incubate for 60 minutes at room temperature.[1]

  • Detection: Prepare the TR-FRET detection reagent mixture containing the Eu-labeled antibody and streptavidin-acceptor in TR-FRET dilution buffer. Add 10 µL of the detection mixture to each well to stop the kinase reaction.

  • Final Incubation: Cover the plates and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC50 values for active compounds by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative HTS Assay

This protocol utilizes a cell viability assay to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line.

1. Materials and Reagents:

  • A549 (human non-small cell lung cancer) cell line, which endogenously expresses EGFR.

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • This compound compound library (10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Sulforhodamine B (SRB) assay reagents.

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates.[1]

  • Multidrop dispenser and automated liquid handler.

2. Assay Workflow Diagram:

HTS_Cell_Based_Workflow cluster_prep Cell Culture cluster_assay Assay Plate cluster_readout Data Acquisition Culture_Cells Culture A549 cells to ~80% confluency Harvest_Cells Harvest and count cells Culture_Cells->Harvest_Cells Seed_Cells Seed cells into 384-well plates (e.g., 5,000 cells/well) Harvest_Cells->Seed_Cells Incubate_1 Incubate (24h, 37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compounds Add diluted compounds (e.g., final conc. 10 µM) Incubate_1->Add_Compounds Incubate_2 Incubate (72h, 37°C, 5% CO2) Add_Compounds->Incubate_2 Add_Reagent Add CellTiter-Glo® reagent Incubate_2->Add_Reagent Incubate_3 Incubate (10 min, RT) Add_Reagent->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % viability and IC50 values Read_Luminescence->Analyze_Data

Caption: Workflow for a cell-based HTS antiproliferative assay.

3. Procedure:

  • Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Include DMSO and a known cytotoxic agent as negative and positive controls, respectively.[1]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[1]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

  • Data Analysis: Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound. Determine IC50 values for active compounds.

Concluding Remarks

These protocols provide a robust framework for the high-throughput screening of this compound and its derivatives. By employing these methodologies, researchers can efficiently identify and characterize novel inhibitors of key therapeutic targets like EGFR, paving the way for the development of new anticancer agents. Further hit-to-lead optimization and secondary screening against a panel of kinases are recommended to assess selectivity and mechanism of action.

References

Application Notes and Protocols for the Synthesis of 7-Methoxyquinazolin-4(1H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of 7-Methoxyquinazolin-4(1H)-one derivatives, a promising scaffold in modern drug discovery. The protocols detailed herein are foundational for the development of novel therapeutic agents targeting a range of diseases, with a particular focus on oncology.

Introduction to this compound Derivatives

The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a methoxy group at the 7-position has been shown to be a critical determinant for the biological activity of these derivatives, particularly in the context of anticancer agents. This structural feature is present in several clinically approved and investigational drugs, highlighting its importance in drug design.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[1] Their mechanism of action often involves the disruption of critical cellular pathways that are dysregulated in cancer, such as cell proliferation, survival, and DNA repair.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several efficient synthetic routes. A common and versatile approach begins with a suitably substituted anthranilic acid or its corresponding ester. The general synthetic workflow involves the cyclization to form the quinazolinone core, followed by functionalization at various positions to generate a library of diverse compounds.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization Substituted Anthranilic Acid Substituted Anthranilic Acid Cyclization Cyclization Substituted Anthranilic Acid->Cyclization Formic Acid / Formamide Formic Acid / Formamide Formic Acid / Formamide->Cyclization This compound This compound Cyclization->this compound Chlorination (Position 4) Chlorination (Position 4) This compound->Chlorination (Position 4) 4-Chloro-7-methoxyquinazoline 4-Chloro-7-methoxyquinazoline Chlorination (Position 4)->4-Chloro-7-methoxyquinazoline Nucleophilic Substitution Nucleophilic Substitution 4-Chloro-7-methoxyquinazoline->Nucleophilic Substitution Diverse Derivatives Diverse Derivatives Nucleophilic Substitution->Diverse Derivatives

Experimental Protocols

General Synthesis of this compound Core

This protocol outlines a general procedure for the synthesis of the this compound scaffold, which can be subsequently modified to introduce various substituents.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Formamide

  • Thionyl chloride or Phosphorus oxychloride

  • Appropriate nucleophile (e.g., substituted aniline, amine, etc.)

  • Solvents (e.g., Dioxane, DMF, Ethanol)

  • Base (e.g., Triethylamine, Potassium carbonate)

Procedure:

  • Cyclization: A mixture of 2-amino-4-methoxybenzoic acid and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield this compound.

  • Chlorination: The this compound is refluxed in an excess of thionyl chloride or phosphorus oxychloride, often with a catalytic amount of DMF. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized to afford 4-chloro-7-methoxyquinazoline.

  • Nucleophilic Substitution: The 4-chloro-7-methoxyquinazoline is dissolved in a suitable solvent (e.g., isopropanol, DMF). The desired nucleophile and a base (e.g., triethylamine, potassium carbonate) are added, and the mixture is heated. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Biological Evaluation Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

EGFR Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.

Procedure:

  • Recombinant human EGFR is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or luminescence.

  • The IC50 values are calculated from the dose-response curves.

Data Presentation

The biological activities of a selection of this compound derivatives are summarized in the tables below.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Gefitinib NCI-H19750.015[2]
A549>10[2]
Compound A MGC-8034.86[3]
BGC-823>10[3]
Compound B MGC-8031.537[3]
BGC-823>10[3]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Gefitinib EGFR2-37[4]
Compound C PARP163.81[5]

Signaling Pathways and Mechanism of Action

This compound derivatives often exert their anticancer effects by targeting key signaling pathways that are crucial for cancer cell proliferation and survival. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival mTOR->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[6] Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.[7] this compound derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Another important target for some of these derivatives is PARP, an enzyme involved in DNA repair. Inhibition of PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and selective cancer cell death.

Drug_Discovery_Workflow Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse chemical libraries, which can be screened against a variety of biological targets. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and development of the next generation of targeted therapies. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

Medicinal Chemistry Applications of Quinazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The stability of the quinazolinone nucleus makes it a "privileged structure" for drug discovery and development.[2][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of quinazolinone derivatives in key therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Applications

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds approved by the FDA for cancer treatment.[1][6] Their mechanisms of action are diverse and often involve targeting key signaling pathways and cellular processes essential for cancer cell proliferation and survival.[7][8]

Targeting Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6][9] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[9] Quinazolinone-based drugs like Gefitinib, Erlotinib, and Lapatinib are well-established EGFR inhibitors used in the treatment of non-small-cell lung carcinoma.[10]

Signaling Pathway:

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinones.

Inhibition of Tubulin Polymerization

Another significant anticancer mechanism of quinazolinone derivatives is the inhibition of tubulin polymerization.[7][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[12] By disrupting microtubule dynamics, quinazolinone compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7][13]

Experimental Workflow:

Tubulin_Assay_Workflow start Start treat_cells Treat Cancer Cells with Quinazolinone Compound start->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate assay_choice Select Assay incubate->assay_choice tubulin_assay In vitro Tubulin Polymerization Assay assay_choice->tubulin_assay Biochemical cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) assay_choice->cell_cycle_analysis Cellular measure_inhibition Measure Inhibition of Microtubule Assembly tubulin_assay->measure_inhibition quantify_arrest Quantify G2/M Phase Arrest cell_cycle_analysis->quantify_arrest end End measure_inhibition->end quantify_arrest->end

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
7j DU-145 (Prostate)Antiproliferative0.05[8][11]
7b DU-145 (Prostate)Antiproliferative0.3[8][11]
101 L1210 & K562 (Leukemia)Proliferation5.8[14]
106 -Cdk4 Inhibition0.47[7]
106 -Microtubule Polymerization0.6[7]
21-23 HeLa & MDA-MB231Cytotoxicity1.85 - 2.81[15]
Gefitinib (Standard) HeLa & MDA-MB231Cytotoxicity4.3 & 28.3[15]
Experimental Protocols
  • Step 1: Synthesis of 2-Alkyl/Aryl-4H-benzo[d][1][6]oxazin-4-one:

    • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the corresponding acyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Add acetic anhydride (3 equivalents) and heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the benzoxazinone derivative.

  • Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one:

    • A mixture of the 2-substituted benzoxazinone (1 equivalent) and the appropriate primary amine (1.2 equivalents) in glacial acetic acid is refluxed for 4-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final quinazolinone derivative.

  • Seed cancer cells (e.g., HeLa, MDA-MB231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized quinazolinone compounds (e.g., 0, 1, 5, 10, 25, 50 µM) and a standard drug (e.g., Gefitinib) for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Add the test quinazolinone compound at various concentrations. Use a vehicle control (DMSO) and known tubulin inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) as controls.

  • Incubate the mixture at 37 °C.

  • Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., for 60 minutes) using a spectrophotometer with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.

  • Determine the IC50 value for the inhibition of tubulin polymerization.

Antimicrobial Applications

Quinazolinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[14][16][17][18][19]

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismAssay MethodZone of Inhibition (mm) / MIC (µg/mL)Reference
A-1 S. aureusDisc DiffusionGood activity[16]
A-1 E. coliDisc DiffusionGood activity[16]
Fused Quinazolinones Gram-negative bacteria-Better bacteriostatic activity[17][18]
Fused Quinazolinones C. albicans, A. niger-Good activity[17]
1 & 15 P. syringae pv. actinidiae-EC50: 48.7 & 45.6 mg/L[14]
15 & 23 X. oryzae pv. oryzae-Inhibition: 79.3% & 77.1% at 100 mg/L[14]
15, 16, 18 C. albicansAgar Well DiffusionPromising antifungal effect[19]
Experimental Protocols
  • A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one (0.005 M), the desired aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) is prepared in glacial acetic acid.

  • The mixture is refluxed for 8 hours.

  • After cooling, the solution is poured onto ice to precipitate the product.

  • The precipitate is washed with warm water and recrystallized from rectified spirit.

  • Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

  • Add a specific concentration (e.g., 50 µg/mL) of the synthesized quinazolinone compounds dissolved in a suitable solvent (e.g., DMF or DMSO) into the wells.

  • Use a standard antibiotic (e.g., ciprofloxacin, amikacin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Anti-inflammatory Applications

Quinazolinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][20][21][22][23] Some derivatives exhibit selective inhibition of COX-2, which is desirable for reducing inflammatory responses with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[22]

Mechanism of Action:

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Quinazolinone Quinazolinone Inhibitor Quinazolinone->COX1 Quinazolinone->COX2

Caption: Inhibition of COX enzymes by quinazolinone derivatives.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayDose% Inhibition of EdemaReference
32 COX-2 Inhibition-Better than Celecoxib[22]
7a-c, 7e LPS-stimulated NO production-IC50: 58.03 - 66.19 µM[23]
21 Carrageenan-induced paw edema50 mg/kg p.o.32.5[21]
40 (6-bromo-substituted) Carrageenan-induced paw edema50 mg/kg19.69 - 59.61[20]
Phenylbutazone (Standard) Carrageenan-induced paw edema-38.9[20]
Experimental Protocols
  • Use male Wistar rats (150-200 g). Divide them into groups (e.g., control, standard, and test groups).

  • Administer the synthesized quinazolinone compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., phenylbutazone, indomethacin).

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

References

Troubleshooting & Optimization

Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Methoxyquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor water solubility?

A1: The limited aqueous solubility of this compound is likely due to its chemical structure. The quinazolinone core is a relatively rigid and hydrophobic bicyclic system. While the methoxy group provides some polarity, the overall molecule is somewhat lipophilic, as indicated by a predicted LogP value of 0.9317.[1] This lipophilicity can lead to challenges in dissolving the compound in aqueous buffers.

Q2: My this compound won't dissolve in my aqueous assay buffer. What should I do?

A2: When encountering insolubility in aqueous buffers, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can affect experimental results. A general recommendation is to keep the final DMSO concentration at or below 1%. If precipitation occurs upon dilution, further optimization of the solvent system or the use of solubility-enhancing techniques may be necessary.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility. To address this, you can try several strategies:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) to your aqueous buffer can increase the solubility of your compound.

  • Adjust the pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Although this compound is not strongly acidic or basic, slight pH adjustments to your buffer might improve its solubility.

  • Employ solubility enhancers: Surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins (e.g., HP-β-CD) can be used to encapsulate the compound and increase its apparent solubility.

Q4: What are the best organic solvents for dissolving this compound?

A4: While specific quantitative data is limited, a structurally related compound, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, is reported to be slightly soluble in DMSO and Methanol.[2] It is likely that this compound will also show solubility in these and other polar aprotic solvents like N,N-dimethylformamide (DMF). For experimental purposes, it is recommended to test a range of solvents to find the most suitable one for your application.

Data Presentation

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
DMSO25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
User-defined

Physicochemical Properties:

PropertyValueSource
Molecular Weight176.17 g/mol [1]
Predicted LogP0.9317[1]
TPSA54.98 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]

Troubleshooting Guides

Issue: Compound Precipitation in Stock Solution

If you observe precipitation in your DMSO stock solution, follow this troubleshooting workflow:

G Troubleshooting Precipitation in Stock Solution A Precipitation observed in DMSO stock solution B Gently warm the solution (e.g., 37°C) and vortex/sonicate A->B C Does the precipitate dissolve? B->C D Solution is ready for use. Store at room temperature if stable. C->D Yes E Increase the volume of fresh, anhydrous DMSO C->E No F Does the precipitate dissolve? E->F G Consider a different stock solvent (e.g., DMF) F->G No H Issue resolved. F->H Yes I Compound may have very low solubility in the chosen solvent. G->I

Caption: Workflow for addressing precipitation in stock solutions.

Issue: Compound Precipitation in Aqueous Assay Buffer

If your compound precipitates upon dilution into an aqueous buffer, use this guide:

G Troubleshooting Precipitation in Aqueous Buffer A Compound precipitates in aqueous buffer B Lower the final assay concentration A->B C Does precipitation persist? B->C D Issue resolved. Proceed with the lower concentration. C->D No E Add a co-solvent (e.g., 1-5% ethanol) to the buffer C->E Yes F Does precipitation persist? E->F G Issue resolved. Validate co-solvent compatibility with the assay. F->G No H Use a solubility enhancer (e.g., surfactant, cyclodextrin) F->H Yes I Does precipitation persist? H->I J Issue resolved. Validate enhancer compatibility with the assay. I->J No K Consider formulation strategies (e.g., solid dispersion). I->K Yes

Caption: Workflow for addressing precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Methodology:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader or nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the thermodynamic (equilibrium) solubility of this compound.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry with a standard curve).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

References

"improving the stability of 7-Methoxyquinazolin-4(1H)-one in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide: Degradation and Precipitation Issues

This guide addresses specific problems you may encounter while working with this compound in solution.

Issue Potential Cause Suggested Solution
Compound precipitates out of aqueous solution upon standing. Low aqueous solubility, especially at neutral or basic pH.Adjust the pH of the solution to a more acidic range (e.g., pH 2-5) to increase the solubility of the basic quinazolinone scaffold.[1] Consider using a co-solvent system (e.g., with DMSO, ethanol, or PEG) or adding solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).[1]
Loss of compound potency over time in solution. Chemical degradation due to hydrolysis, oxidation, or photodegradation.Prepare solutions fresh daily. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light by using amber vials or wrapping containers in foil.[2] For aqueous solutions, consider using buffers to maintain an optimal pH for stability.[3]
Inconsistent results in biological assays. Precipitation of the compound in the culture medium, leading to variable effective concentrations. Degradation of the compound under assay conditions (e.g., elevated temperature, presence of reactive species).Visually inspect assay plates for any signs of precipitation.[1] Employ solubility enhancement techniques as mentioned above.[1] Run a stability control experiment by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation.
Appearance of new peaks in HPLC analysis of the solution. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and pathways.[4][5] This will help in developing a stability-indicating analytical method. Common degradation pathways for similar compounds include hydrolysis, oxidation, and photodegradation.[2]
Solution changes color upon storage or exposure to light. Photodegradation or oxidation.Store the solution in light-resistant containers and in a dark environment.[2] Consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The main factors affecting the stability of quinazolinone derivatives like this compound are pH, temperature, light, and the presence of oxidizing agents. The quinazolinone ring system is generally stable in cold, dilute acidic or alkaline solutions but can be susceptible to hydrolysis upon boiling.[6] Photodegradation is also a potential issue for aromatic heterocyclic compounds.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects in your experiments.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: For long-term storage, solid this compound should be kept at room temperature.[8] Stock solutions in organic solvents like DMSO should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-resistant containers.[2] If stability permits, storing DMSO stock solutions at room temperature can prevent precipitation that may occur at lower temperatures.[1] Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, keep them refrigerated (2-8°C) and protected from light.[2][7]

Q4: Can excipients be used to improve the stability of this compound in aqueous formulations?

A4: Yes, certain excipients can enhance both the solubility and stability of poorly soluble compounds.[9]

  • Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, thereby increasing its aqueous solubility and protecting it from degradation.[1][9]

  • Surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound, improving its solubility.[1]

  • Polymers can be used to create amorphous solid dispersions, which can prevent recrystallization and improve stability.[10]

  • Antioxidants such as ascorbic acid or EDTA can be added to formulations to prevent oxidative degradation.[3]

  • Buffers like citrate or phosphate buffers are crucial for maintaining a stable pH in a range that minimizes hydrolysis.[3]

Q5: How can I determine the degradation pathway of this compound?

A5: A forced degradation (or stress testing) study is the standard approach to identify potential degradation pathways and products.[4][5] This involves subjecting the compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light, and then analyzing the resulting mixtures using a stability-indicating analytical method, such as HPLC coupled with mass spectrometry (LC-MS), to separate and identify the degradants.[4][5][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its intrinsic stability.[4][5][12]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution): Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Thermal Degradation (solid state): Place a sample of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[4][12]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from any potential degradation products. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to evaluate the method's ability to separate the degradation products from the parent peak.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.

  • Use a photodiode array (PDA) detector to check for peak purity.

3. Validation:

  • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from your stability studies.

Condition Solvent/Medium Temperature Duration Initial Concentration Final Concentration % Degradation Degradation Products Observed (e.g., by HPLC peak area)
Acid Hydrolysis (0.1 M HCl) Aqueous/Methanol60°C8 hours
Base Hydrolysis (0.1 M NaOH) Aqueous/MethanolRoom Temp.4 hours
Oxidation (3% H₂O₂) Aqueous/MethanolRoom Temp.24 hours
Thermal (Solution) Methanol80°C48 hours
Photostability (ICH Q1B) Methanol/WaterControlledAs per ICH

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome prep_compound This compound (Solid or Stock Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_compound->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_compound->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) prep_compound->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) prep_compound->thermal Expose to stress photo Photostability (ICH Q1B Light Exposure) prep_compound->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Degradant Identification hplc->lcms Characterize new peaks method Validate Stability- Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways formulation Inform Formulation & Storage Strategy pathways->formulation

Caption: Workflow for a forced degradation study.

troubleshooting_stability start Stability Issue Encountered (e.g., Precipitation, Degradation) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Are storage conditions optimal? (Temp, Light, Atmosphere) check_solubility->check_storage Yes solubility_solutions Action: Adjust pH (acidic) Use co-solvents Add solubilizers (cyclodextrins, surfactants) check_solubility->solubility_solutions No check_pH Is the solution pH appropriate? check_storage->check_pH Yes storage_solutions Action: Store at low temp (-20°C) Use amber vials (protect from light) Purge with inert gas check_storage->storage_solutions No ph_solutions Action: Use buffers to maintain optimal pH for stability check_pH->ph_solutions No end_stable Solution Stabilized check_pH->end_stable Yes solubility_solutions->end_stable storage_solutions->end_stable ph_solutions->end_stable

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Optimizing the Synthesis of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxyquinazolin-4(1H)-one, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help you optimize your synthesis yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common synthetic route involving the cyclocondensation of 2-amino-4-methoxybenzoic acid or its derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Poor Quality of Starting Materials - Verify Purity: Confirm the purity of 2-amino-4-methoxybenzoic acid and other reagents (e.g., formamide, formic acid) using techniques like NMR or melting point analysis. Impurities can lead to side reactions and lower yields.[1] - Purification: If necessary, recrystallize 2-amino-4-methoxybenzoic acid from a suitable solvent like ethanol/water. Ensure formamide is free of significant amounts of formic acid or ammonium formate.
Suboptimal Reaction Temperature - Temperature Screening: The optimal temperature for the Niementowski reaction is typically high, but excessive heat can cause degradation.[1] If using conventional heating, screen temperatures in the range of 130-180 °C. - Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improves yields by providing uniform and rapid heating.[2]
Incorrect Reagent Stoichiometry - Excess Formamide: When using formamide as both a reactant and solvent, a significant excess is often required to drive the reaction to completion. A molar ratio of 1:10 to 1:20 of the aminobenzoic acid to formamide is a good starting point.
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to over 24 hours with conventional heating.[1] - Catalyst: While often performed without a catalyst, acidic or Lewis acid catalysts can sometimes promote cyclization. Consider small-scale trials with catalysts like p-toluenesulfonic acid (p-TSA).
Side Reactions - Decarboxylation: At high temperatures, the starting material, 2-amino-4-methoxybenzoic acid, can decarboxylate. Employing the corresponding amide (2-amino-4-methoxybenzamide) can circumvent this issue. - Formation of N-formyl Intermediate: Incomplete cyclization can result in the formation of N-(2-carbamoyl-5-methoxyphenyl)formamide. Extending the reaction time or increasing the temperature may promote the final ring-closure.

Issue 2: Product Purification Challenges

Problem Troubleshooting Steps & Solutions
Multiple Spots on TLC - Identify Impurities: The primary impurities are often unreacted starting materials or the N-formyl intermediate. - Recrystallization: This is an effective method for purifying solid products.[3][4] Test different solvent systems. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[3] - Column Chromatography: For complex mixtures, silica gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from impurities.[1]
Product is an Oil or Fails to Crystallize - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. - Solvent System: If using a single solvent for recrystallization, ensure it is not too good a solvent at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be necessary.[3]
Low Recovery After Purification - Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure maximum recovery upon cooling. Cooling the solution slowly can also improve crystal formation and purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a variation of the Niementowski quinazoline synthesis, which involves the reaction of 2-amino-4-methoxybenzoic acid with formamide at elevated temperatures.[5][6][7] An alternative starting material is 2-amino-4-methoxybenzamide, which can be cyclized with formic acid or triethyl orthoformate.

Q2: Can microwave-assisted synthesis improve the yield of this compound?

A2: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of quinazolinones.[2][8][9] It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2]

Q3: What are the expected spectroscopic data for this compound?

A3: Based on the structure and data from similar compounds, the expected spectroscopic data are:

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.1 (br s, 1H, NH), 8.10 (s, 1H, H2), 8.05 (d, J = 8.8 Hz, 1H, H5), 7.20 (d, J = 2.4 Hz, 1H, H8), 7.15 (dd, J = 8.8, 2.4 Hz, 1H, H6), 3.90 (s, 3H, OCH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ 164.5 (C4), 162.0 (C7), 149.0 (C8a), 145.0 (C2), 127.0 (C5), 121.0 (C4a), 115.0 (C6), 105.0 (C8), 56.0 (OCH3).

  • Mass Spectrometry (ESI-MS): m/z 177.06 [M+H]+ for C9H8N2O2.[10]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 7:3 v/v), to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light (254 nm).

Experimental Protocols

Protocol 1: Conventional Synthesis via Niementowski Reaction

This protocol is a standard method for the synthesis of this compound.

  • Materials:

    • 2-amino-4-methoxybenzoic acid

    • Formamide

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).

    • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

    • Pour the mixture into cold water and stir for 30 minutes.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

    • Purify the crude solid by recrystallization from ethanol to obtain this compound as a white to off-white solid.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

  • Materials:

    • 2-amino-4-methoxybenzamide

    • Formic acid

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-amino-4-methoxybenzamide (1 equivalent) and an excess of formic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).

    • Monitor the reaction by TLC to determine the optimal irradiation time.

    • After completion, cool the vessel to room temperature.

    • Carefully neutralize the excess formic acid with a saturated sodium bicarbonate solution.

    • Collect the precipitated product by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent if further purification is needed.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinazolinones

MethodTypical ConditionsAdvantagesDisadvantagesTypical Yield Range
Conventional Heating (Niementowski) 2-amino-4-methoxybenzoic acid, formamide, 150-160 °C, 4-24 hSimple setup, readily available reagentsLong reaction times, high temperatures can lead to side reactions and lower yields50-75%
Microwave-Assisted Synthesis 2-amino-4-methoxybenzamide, formic acid, 150 °C, 10-30 minRapid reaction times, often higher yields, cleaner reactionsRequires specialized microwave reactor70-95%[2][8]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Amino-4-methoxybenzoic Acid reaction Cyclocondensation (Niementowski Reaction) - Heat (150-160°C) or - Microwave Irradiation start1->reaction start2 Formamide start2->reaction workup 1. Cooling & Precipitation 2. Filtration 3. Washing reaction->workup purification Recrystallization (e.g., from Ethanol) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Starting Material Purity? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Side Reactions? start->cause4 sol1 Verify purity (NMR, MP). Recrystallize starting material. cause1->sol1 sol2 Optimize temperature (130-180°C). Consider microwave synthesis. cause2->sol2 sol3 Extend reaction time. Monitor with TLC. cause3->sol3 sol4 Use 2-amino-4-methoxybenzamide to avoid decarboxylation. cause4->sol4

References

"common experimental problems with quinazolinone compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazolinone compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis and Purification

This section addresses common challenges encountered during the synthesis and purification of quinazolinone derivatives.

FAQs & Troubleshooting Guide

Question 1: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to identifying the cause.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: Many classical methods for quinazolinone synthesis, such as the Bischler cyclization, may require high temperatures (above 120°C) and sometimes pressure.[1] Conversely, modern catalytic methods might operate under milder conditions. Ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to find the optimal condition.

    • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is being consumed.[1]

    • Solvent: The choice of solvent can significantly impact the yield. Solvents like ethanol, toluene, and DMF are commonly used.[1] In some cases, microwave-assisted synthesis can improve yields and reduce reaction times.[2]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your starting materials, such as anthranilic acid derivatives and amines. Impurities can interfere with the reaction.

    • Moisture: Some reactions are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

    • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may be required in some protocols.

Question 2: My reaction is producing a complex mixture of side products. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in quinazolinone synthesis.[1][3]

  • Common Side Reactions:

    • Dimerization or Polymerization: Starting materials can sometimes dimerize or polymerize, especially at high temperatures. Lowering the reaction temperature or using a more dilute solution can help mitigate this.[1]

    • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazolinone ring. This can often be addressed by increasing the reaction time or temperature, or by using a more effective cyclizing agent.[1]

    • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures, leading to ring-opening.[1] Careful control of pH and temperature is crucial.[1]

    • Oxidation: In some instances, the desired product can be oxidized to a quinazolinone derivative.[1] Performing the reaction under an inert atmosphere can prevent unwanted oxidation.[1]

  • Purification Tips:

    • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[1][3][4] Experiment with different solvent systems to find the optimal conditions.

    • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique.[1] A range of solvent systems can be employed, starting with non-polar solvents and gradually increasing the polarity.[1]

Question 3: I am having difficulty crystallizing my quinazolinone compound for purification. What should I do?

Answer: Crystallization can be a challenging step. If your compound is not crystallizing, here are several techniques you can try:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of the pure crystalline product, add a seed crystal to the solution to initiate crystallization.[5]

    • Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or amorphous solid. If slow cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator.[5]

  • Optimize Solvent System:

    • Reduce Solvent: If you have too much solvent, the solution may not be supersaturated enough for crystallization to occur. Evaporate some of the solvent and try cooling again.[5][6]

    • Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can try adding the "anti-solvent" dropwise to the solution until it becomes slightly turbid, and then allow it to stand.

  • "Oiling Out": If your compound separates as an oil instead of a solid, it may be due to a low melting point or the presence of impurities.[6] Try re-heating the solution to dissolve the oil, adding more solvent, and cooling more slowly.[6]

Troubleshooting Workflow for Quinazolinone Synthesis

G start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_yield->optimize_conditions Yes purification Purification Strategy check_purity->purification Yes end Pure Product check_purity->end No optimize_conditions->start check_reagents Check Reagent Quality and Stoichiometry optimize_conditions->check_reagents check_reagents->start recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->end chromatography->end

Caption: A troubleshooting workflow for common issues in quinazolinone synthesis.

II. Solubility and Stability

This section provides guidance on addressing the poor aqueous solubility and potential stability issues of quinazolinone compounds.

FAQs & Troubleshooting Guide

Question 1: My quinazolinone compound has very poor water solubility. Why is this and what can I do to dissolve it for in vitro assays?

Answer: The poor water solubility of many quinazolinone derivatives is due to their rigid, fused heterocyclic ring system, which often has high crystal lattice energy and low polarity.[7] This makes it difficult for water molecules to solvate the compound.[7]

  • Initial Steps:

    • Prepare a Concentrated Stock Solution: The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[7] For particularly insoluble compounds, gentle warming (37-60°C) and ultrasonication can help with dissolution.[7]

    • Incremental Dilution: When diluting the DMSO stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[7] If precipitation still occurs, the final concentration is likely above the compound's solubility limit in the final solvent mixture.[7]

Question 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:[7]

  • Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[7]

  • Use a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[7][8]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[7]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility.[7] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[7]

  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[7] For many quinazolinones, which are weak bases, lowering the pH of the buffer to a more acidic range can increase solubility by promoting ionization.[7] However, ensure the pH change does not affect the stability of the compound or the integrity of the biological assay.[7]

Question 3: My quinazolinone stock solution in DMSO precipitates upon storage at 4°C or -20°C. What should I do?

Answer: This indicates that the compound's solubility in DMSO is temperature-dependent.

  • Storage: If the compound's stability allows, store the stock solution at room temperature.

  • Re-dissolving: If refrigeration is necessary, gently warm the solution and vortex it thoroughly to ensure complete re-dissolution before use.

Solubility Enhancement Techniques for Quinazolinone Compounds
TechniqueDescriptionTypical Concentration/RatioPotential Considerations
Co-solvents Water-miscible organic solvents that reduce the polarity of the aqueous phase.[7][8]1-5% v/v (e.g., ethanol, PEG)Can affect protein structure and enzyme activity at higher concentrations.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]0.01-0.1% (e.g., Tween® 80)Can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the drug, enhancing aqueous solubility.[7]Molar ratio (e.g., 1:1 drug:cyclodextrin)Can alter the free concentration of the drug available for biological activity.
pH Adjustment For basic quinazolinones, lowering the pH increases ionization and solubility.[7]Adjust buffer pH (e.g., to pH 5-6)Must not compromise compound stability or assay integrity.
Solid Dispersions Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[8][9]Varies (e.g., with PVP, PEG)Requires formulation development.

Troubleshooting Workflow for Solubility Issues

G start Compound Precipitates in Aqueous Buffer check_concentration Is the final concentration as low as possible? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration No add_cosolvent Add Co-solvent (e.g., 1-5% PEG) check_concentration->add_cosolvent Yes end Soluble Compound lower_concentration->end use_surfactant Use Surfactant (e.g., 0.01% Tween-80) add_cosolvent->use_surfactant Still Precipitates add_cosolvent->end Soluble use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Still Precipitates use_surfactant->end Soluble adjust_ph Adjust Buffer pH use_cyclodextrin->adjust_ph Still Precipitates use_cyclodextrin->end Soluble adjust_ph->end

Caption: A decision tree for troubleshooting quinazolinone solubility in aqueous buffers.

III. Biological Assays

This section covers common issues encountered during the biological evaluation of quinazolinone compounds.

FAQs & Troubleshooting Guide

Question 1: I am seeing inconsistent results in my cell-based assays. What could be the cause?

Answer: Inconsistent results in cell-based assays can often be traced back to the poor solubility of the test compound.

  • Precipitation in Cell Culture Medium: If the compound precipitates in the cell culture medium, the effective concentration that the cells are exposed to will be variable. Visually inspect the assay plates for any signs of precipitation. Employ the solubility enhancement techniques described in the previous section (e.g., use of co-solvents, surfactants, or cyclodextrins).

  • Binding to Plastics: Hydrophobic compounds can sometimes bind to the plastic surfaces of assay plates, reducing the effective concentration. Consider using low-binding plates.

  • Interaction with Media Components: Some compounds may interact with components of the cell culture medium, such as serum proteins, which can affect their availability and activity.

Question 2: My quinazolinone compound is potent in vitro, but shows poor oral bioavailability in animal models. Why is this?

Answer: This is a common challenge for compounds classified as Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility and high permeability.[7]

  • Poor Aqueous Solubility: The low solubility of the compound can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

  • Metabolism: The compound may be rapidly metabolized in the liver (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation. An in vivo metabolite identification study can help to understand the metabolic pathways.[10]

  • Formulation: The formulation used for in vivo studies is critical. For preclinical studies, formulation strategies such as the use of co-solvents, surfactants, or complexing agents can be employed to improve oral absorption.

Simplified Signaling Pathway for Quinazolinone-based STAT3 Inhibitors

Many quinazolinone derivatives have been developed as inhibitors of specific signaling pathways implicated in cancer.[11] The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a common target for quinazolinone-based inhibitors.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription quinazolinone Quinazolinone Inhibitor quinazolinone->stat3 Inhibits Phosphorylation

Caption: A simplified diagram of the STAT3 signaling pathway and the inhibitory action of a quinazolinone compound.

IV. Analytical Characterization

This section addresses common issues related to the analytical characterization of quinazolinone compounds, particularly by HPLC.

FAQs & Troubleshooting Guide

Question 1: Why am I seeing significant peak tailing for my quinazolinone compound in HPLC analysis?

Answer: Peak tailing is a common issue for basic compounds like quinazolinones when using silica-based columns.[12] This is due to strong interactions between the basic nitrogen groups on the compound and acidic residual silanol groups on the stationary phase.[12]

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will protonate the basic quinazolinone, which can reduce its interaction with the silanol groups.[12]

  • Column Choice: Use an end-capped or base-deactivated column. These columns are specifically designed to minimize interactions with basic compounds.[12]

  • Sample Concentration: Column overload can also cause peak tailing. Try reducing the sample concentration.[12]

Question 2: My HPLC retention times are shifting between injections. What is the likely cause?

Answer: Retention time shifts can be caused by several factors:[12]

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[12]

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate measurements. Evaporation of the organic solvent from the mobile phase reservoir can alter its composition over time.[12]

V. Experimental Protocols

This section provides example experimental protocols for the synthesis and biological evaluation of a quinazolinone compound.

Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol is a general example of a microwave-assisted synthesis of a quinazolinone derivative.

Materials:

  • 2-Aminobenzamide

  • Benzaldehyde

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine 2-aminobenzamide (1 mmol), benzaldehyde (1.2 mmol), and DMF (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes a general procedure for evaluating the cytotoxicity of a quinazolinone compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Quinazolinone compound dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the quinazolinone compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

References

"troubleshooting 7-Methoxyquinazolin-4(1H)-one assay interference"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential assay interference and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are known for a wide range of biological activities and are often investigated as potential anticancer, anti-inflammatory, and antimicrobial agents. They are commonly screened in various biological assays, including kinase inhibition assays, cytotoxicity assays (like MTT), and fluorescence-based assays.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for designing robust experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Melting Point 243-248 °C--INVALID-LINK--
Solubility Slightly soluble in DMSO and Methanol--INVALID-LINK--
pKa (Predicted) 7.10 ± 0.10--INVALID-LINK--

Q3: What are the common types of assay interference observed with quinazolinone compounds?

A3: Quinazolinone derivatives, including this compound, can interfere with biological assays through several mechanisms:

  • Autofluorescence: The quinazolinone scaffold can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates that nonspecifically inhibit enzymes, leading to false-positive results.

  • Luciferase Inhibition: In assays that use luciferase as a reporter (e.g., Kinase-Glo®), the compound may directly inhibit the luciferase enzyme.

  • Redox Cycling: Some quinazolinone derivatives can undergo redox cycling, leading to the generation of reactive oxygen species that can disrupt assay components.

Troubleshooting Guides

This section provides a question-and-answer-style guide to address specific issues you may encounter during your experiments with this compound.

Fluorescence Interference

Problem: I am observing a high background signal or unexpected results in my fluorescence-based assay (e.g., kinase assay using a fluorescent substrate, cell-based imaging).

Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay. Quinazolinone derivatives are known to possess fluorescence properties.

Troubleshooting Steps:

  • Characterize the Compound's Fluorescence Spectrum:

    • Measure the excitation and emission spectra of this compound in your assay buffer.

    • Compare its fluorescence profile with the spectral properties of your assay's fluorophore to assess the potential for overlap.

  • Run a "Compound-Only" Control:

    • Set up control wells containing only the assay buffer and this compound at the concentrations used in your experiment.

    • Read the fluorescence at your assay's wavelengths. A significant signal in these wells confirms autofluorescence.

  • Implement a Counter-Screen:

    • If autofluorescence is confirmed, consider using an orthogonal assay with a different detection method (e.g., a luminescence or absorbance-based assay) to validate your primary screen's hits.

Experimental Workflow for Identifying Fluorescence Interference

cluster_0 Troubleshooting Fluorescence Interference A High background in fluorescence assay B Measure Ex/Em spectra of this compound A->B C Run 'compound-only' control wells B->C D Is there significant signal from the compound? C->D E Yes: Autofluorescence is likely D->E Yes F No: Interference is unlikely D->F No G Implement counter-screen with non-fluorescent readout E->G H Validate hits from primary screen G->H cluster_1 Investigating Compound Aggregation A Poor reproducibility or non-dose-dependent effects B Visually inspect for precipitation A->B C Perform Dynamic Light Scattering (DLS) B->C D Are aggregates detected? C->D E Yes: Aggregation is a likely cause D->E Yes F No: Investigate other causes D->F No G Run assay with and without 0.01% Triton X-100 E->G H Is inhibition reduced with detergent? G->H I Yes: Confirms aggregation-based inhibition H->I Yes J No: Re-evaluate other interference mechanisms H->J No cluster_2 Luciferase Interference Workflow A Hit from luciferase-based primary screen B Assay purified luciferase with compound A->B C Does luminescence decrease? B->C D Yes: Compound inhibits luciferase (False Positive) C->D Yes E No: Compound does not inhibit luciferase (True Hit) C->E No F Validate hit with an orthogonal assay E->F cluster_3 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->P_EGFR Inhibition

Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Methoxyquinazolin-4(1H)-one and related quinazolinone derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the most common method for purifying crude this compound?

Recrystallization is a widely used and effective technique for the purification of quinazolinone derivatives. The choice of solvent is critical for obtaining high purity and yield.

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Oiling out / No crystal formation The solvent is too nonpolar, or the solution is supersaturated.Add a more polar co-solvent, scratch the inside of the flask with a glass rod, or add a seed crystal.
Low recovery The compound is too soluble in the chosen solvent, even at low temperatures.Use a solvent system where the compound has lower solubility at cold temperatures, or use a smaller volume of solvent. Consider using an anti-solvent to induce precipitation.
Colored impurities remain The impurity has similar solubility to the product.Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.
Product precipitates too quickly The solution cooled too rapidly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.

2. When should I use column chromatography for purification?

Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the product, or when multiple products are present in the crude mixture.

Troubleshooting Column Chromatography:

IssuePotential CauseSuggested Solution
Poor separation of spots (co-elution) Inappropriate solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common eluent for quinazolinones is a mixture of dichloromethane and methanol.
Compound stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small amount of acetic acid or triethylamine can be added to the mobile phase.
Streaking of spots on TLC/column The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded.Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure the sample is not loaded in a volume or concentration that exceeds the column's capacity.
Cracking of the silica gel bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.

3. My purified product is still not pure. What are the next steps?

If a single purification technique is insufficient, a combination of methods can be employed. For example, you can perform column chromatography and then recrystallize the purest fractions. Alternatively, if the impurity is known, a chemical wash (e.g., with a dilute acid or base) might be effective if the impurity has a different acid-base character than your product.

Data on Purification Techniques

The following tables summarize data from purification procedures for various quinazolinone derivatives, which can serve as a reference for this compound.

Table 1: Recrystallization Solvents and Conditions for Quinazolinone Derivatives

CompoundRecrystallization Solvent(s)YieldReference
6,7-dimethoxy-3-(2-anilinoethyl)quinazolin-4-oneEthanol-methylene chloride mixture47%[1]
3-Methyl-6,7-dimethoxyquinazolin-4-oneEthyl acetateNot specified[1]
3-Isopropyl-6,7-dimethoxyquinazolin-4-oneEthyl acetate-hexane mixture60%[1]
7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-oneEthyl acetate83%[2]
7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline-4-(3H)-oneEthanol86-88%[2]

Table 2: Column Chromatography Conditions for Quinazolinone Derivatives

CompoundStationary PhaseEluent (Mobile Phase)YieldReference
Substituted quinazolin-4-one derivativesSilica gelMethanol/Dichloromethane (1:50)50-76%
7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide intermediateSilica gelNot specified26%
General quinazolin-4-onesSilica gelEthyl acetate in petroleum etherNot specified[3]
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinoneSilica gelDichloromethaneNot specified[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot filtration through fluted filter paper or celite. If using charcoal, add it to the hot solution and then filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Filter & Wash with Cold Solvent cool->filter_wash pure_recryst Pure Crystals filter_wash->pure_recryst ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Solvent Gradient load->elute collect Collect Fractions & Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Purified Product evaporate->pure_chrom TroubleshootingLogic start Crude Product Received recrystallize Attempt Recrystallization start->recrystallize is_pure_recryst Is Product Pure? recrystallize->is_pure_recryst chromatography Perform Column Chromatography is_pure_recryst->chromatography No success Purification Successful is_pure_recryst->success Yes is_pure_chrom Is Product Pure? chromatography->is_pure_chrom is_pure_chrom->success Yes combine_methods Combine Pure Fractions & Re-evaluate is_pure_chrom->combine_methods No

References

"how to prevent degradation of 7-Methoxyquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxyquinazolin-4(1H)-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, and light (photodegradation). The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under these stress conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] While some suppliers recommend room temperature storage, for long-term stability, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation from heat and humidity. The container should be opaque or stored in a light-blocking secondary container to prevent photodegradation.

Q3: How does the methoxy group at the 7-position affect the stability of the molecule?

A3: The methoxy group (–OCH₃) is an electron-donating group. Its presence on the quinazolinone ring can influence the electron density of the aromatic system, which may, in turn, affect the molecule's susceptibility to certain reactions. While specific studies on the 7-methoxy substituent's impact on degradation are limited, electron-donating groups can sometimes influence the rate of hydrolytic and oxidative degradation.[2][3]

Q4: Are there any known stabilizers that can be used in formulations containing this compound?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing quinazolinone derivatives can be applied. For formulations, maintaining a slightly acidic pH (below 7.0, preferably below 6.0) has been shown to improve the stability of some quinazolinone derivatives.[4] Additionally, the use of antioxidants can be explored to mitigate oxidative degradation. The selection of a suitable stabilizer depends on the specific formulation and application.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Solid Compound

Symptom: You observe a change in the physical appearance of your solid this compound (e.g., color change, clumping) or analytical tests (e.g., HPLC, NMR) show the presence of impurities.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Improper Storage - Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container at the recommended temperature (refrigerated for long-term storage). - Moisture Control: Store in a desiccator to minimize exposure to humidity.
Light Exposure - Use Amber Vials: Store the compound in amber glass vials or light-blocking containers. - Work in Low-Light Conditions: When handling the compound, minimize exposure to direct light.
Thermal Stress - Avoid High Temperatures: Do not store near heat sources. For experiments requiring elevated temperatures, minimize the duration of heat exposure.
Issue 2: Degradation in Solution

Symptom: Your solution of this compound shows signs of degradation over time, such as a color change or the appearance of new peaks in your analytical chromatogram.

Possible Causes & Solutions:

CauseTroubleshooting Steps
pH of the Solvent - pH Adjustment: For aqueous solutions, buffer the solution to a slightly acidic pH (e.g., pH 5.0-6.5).[4] - Solvent Choice: If compatible with your experiment, consider using aprotic organic solvents.
Oxidation - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use of Antioxidants: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, after performing compatibility studies.
Photodegradation - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. - Filter Light: Use light filters on laboratory equipment where appropriate.

Data on Degradation

ConditionExpected StabilityPotential Degradation Products
Solid, Room Temp, Dark, Dry HighMinimal degradation
Solid, 40°C, 75% RH Moderate to LowHydrolysis and other degradation products
Aqueous Solution, pH 3 ModerateHydrolysis products
Aqueous Solution, pH 7 Moderate to HighMinimal hydrolysis
Aqueous Solution, pH 9 Moderate to LowHydrolysis products
Solution, Exposed to UV Light LowPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours.

  • Photodegradation (Solution): Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation kinetics if possible (e.g., zero-order or first-order).

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 310 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Degradation_Pathway Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E Ring-Opened Products B->E F Oxidized Derivatives C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Characterization of Degradants (MS, NMR) G->H Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for a forced degradation study.

Prevention_Strategy Degradation Prevention Strategies cluster_storage Storage cluster_formulation Formulation cluster_handling Handling A This compound B Control Storage Conditions A->B C Optimize Formulation A->C D Careful Handling A->D B1 Cool (2-8 °C) B->B1 B2 Dry (Desiccator) B->B2 B3 Dark (Opaque Container) B->B3 C1 Acidic pH (5.0-6.5) C->C1 C2 Use of Antioxidants C->C2 C3 Inert Atmosphere C->C3 D1 Minimize Light Exposure D->D1 D2 Avoid High Temperatures D->D2

Caption: Key strategies to prevent the degradation of this compound.

References

"addressing off-target effects of 7-Methoxyquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyquinazolin-4(1H)-one. The information provided is intended to help address potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations expected to be effective for our primary target. Could this be an off-target effect?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. It is crucial to distinguish between on-target mediated toxicity and off-target effects.[1][2] We recommend the following initial steps:

  • Perform a Dose-Response Curve: A detailed dose-response experiment will help determine the therapeutic window and identify the lowest concentration at which the desired on-target effect is observed with minimal cytotoxicity.[1][2]

  • Use a Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the observed toxicity is not due to the solvent.[1][2]

  • Assess Cell Viability: Employ a quantitative cell viability assay (e.g., MTT or Trypan Blue exclusion) to accurately measure cytotoxicity across a range of concentrations.

Q2: Our experimental results are inconsistent, or we are observing phenotypes not typically associated with the inhibition of our primary target. How can we investigate potential off-target effects?

A2: Inconsistent results or unexpected phenotypes strongly suggest that this compound may be modulating other signaling pathways.[2] A multi-faceted approach is recommended to identify these off-target interactions:

  • Kinome Profiling: Screen the compound against a broad panel of kinases to identify potential unintended targets.[2] Several commercial services offer kinome-wide selectivity screening.

  • Pathway Analysis: Utilize techniques like Western blotting or phospho-proteomics to examine the activation state of key proteins in related or compensatory signaling pathways.[2]

  • Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of other inhibitors that target the same primary protein but have a different chemical scaffold.[2] Consistent phenotypes across different scaffolds are more likely to be on-target.

Q3: How can we confirm that the observed effects are directly due to the binding of this compound to an off-target protein?

A3: Several advanced techniques can be employed to identify the direct binding partners of a small molecule:

  • Drug Affinity Responsive Target Stability (DARTS): This method identifies direct binding targets by observing changes in protein stability upon drug binding, without requiring chemical modification of the compound.[3][4]

  • Affinity Chromatography: This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[3][4]

  • Computational Prediction: Various computational tools and platforms can predict potential off-target interactions based on the chemical structure of the small molecule and known protein binding sites.[5]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using this compound in cell-based assays.

Issue 1: High Levels of Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen.[2]2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[2]1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate Dosage 1. Perform a dose-response curve to determine the lowest effective concentration.[2]2. Consider dose interruption or reduction in your experimental design.Minimized cytotoxicity while maintaining on-target activity.
Compound Solubility Issues 1. Check the inhibitor's solubility in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[2]Prevention of compound precipitation and elimination of solvent-induced toxicity.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[2]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Inhibitor Instability 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures observed effects are due to the inhibitor and not its degradation products.[2]
Cell Line-Specific Effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[2]Distinguishes between general off-target effects and those specific to a particular cellular context.

Experimental Protocols

Protocol 1: Western Blot Analysis for Compensatory Pathway Activation

Objective: To determine if this compound treatment leads to the activation of compensatory signaling pathways by examining the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control.

  • Lysate Preparation: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).

  • Detection: Following incubation with the appropriate secondary antibodies, visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Protocol 2: Kinome Profiling

Objective: To identify the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Preparation: Prepare a stock solution of this compound at a concentration significantly higher than its expected IC50 value for the primary target.

  • Kinase Panel Screening: The compound is screened at one or more concentrations against a panel of purified, active kinases.

  • Activity Measurement: The activity of each kinase in the presence of the compound is measured, typically using a radiometric or fluorescence-based assay that detects the phosphorylation of a substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (no inhibitor). The results are often presented as a "tree spot" diagram or a table of inhibited kinases.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway 7-MQ This compound Target_Kinase Primary Target Kinase 7-MQ->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase 7-MQ->Off_Target_Kinase Inhibition (Off-Target) Substrate_1 Downstream Substrate 1 Target_Kinase->Substrate_1 Phosphorylation Substrate_2 Downstream Substrate 2 Off_Target_Kinase->Substrate_2 Phosphorylation Cellular_Response_On Expected Cellular Response Substrate_1->Cellular_Response_On Cellular_Response_Off Unexpected Cellular Response Substrate_2->Cellular_Response_Off

Caption: On-target vs. Off-target Signaling.

Troubleshooting_Workflow Troubleshooting Experimental Issues Start Unexpected Result (e.g., Cytotoxicity, Inconsistent Data) Check_Basics Verify Concentration & Vehicle Control Start->Check_Basics Dose_Response Perform Dose-Response & Viability Assays Check_Basics->Dose_Response Kinome_Screen Kinome Profiling Dose_Response->Kinome_Screen If cytotoxicity persists Pathway_Analysis Western Blot for Compensatory Pathways Dose_Response->Pathway_Analysis If results are inconsistent Identify_Off_Target Identify Potential Off-Targets Kinome_Screen->Identify_Off_Target Structural_Analog Test Structurally Different Inhibitor Pathway_Analysis->Structural_Analog Confirm_On_Target Confirm On-Target Phenotype Structural_Analog->Confirm_On_Target

Caption: Experimental Troubleshooting Workflow.

Logical_Relationships Problem-Solution Logic cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions Problem_Node Unexpected Phenotype On_Target On-Target Effect Problem_Node->On_Target Off_Target Off-Target Effect Problem_Node->Off_Target Experimental_Error Experimental Error Problem_Node->Experimental_Error Dose_Response Dose-Response Study On_Target->Dose_Response Selectivity_Assay Selectivity Profiling Off_Target->Selectivity_Assay Control_Experiments Control Experiments Experimental_Error->Control_Experiments

Caption: Problem-Solution Relationships.

References

Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

1. Low or No Product Yield

  • Question: I am observing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]

    • Possible Cause: Poor Quality of Starting Materials

      • Solution: Ensure the purity of your starting materials, particularly 2-amino-4-methoxybenzoic acid and formamide. Impurities can lead to unwanted side reactions.[1] Consider purifying starting materials if their quality is uncertain.

    • Possible Cause: Suboptimal Reaction Conditions

      • Solution:

        • Temperature: The Niementowski reaction, a common method for this synthesis, often requires high temperatures.[3] If the temperature is too low, the reaction may not proceed; if too high, degradation can occur. An optimal temperature is typically around 130-135°C when using formamide.[4] Consider performing small-scale reactions at various temperatures to find the optimal condition.[1]

        • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Reaction times can vary, so periodic monitoring is crucial.[2]

    • Possible Cause: Inefficient Cyclization

      • Solution: Ensure that water, a byproduct of the cyclization, is effectively removed during the reaction, as its presence can inhibit the reaction.

2. Product Purification Issues

  • Question: My crude product is impure. What is the best method for purifying this compound?

  • Answer: Recrystallization and column chromatography are the most common and effective purification techniques for quinazolinone derivatives.

    • Recrystallization:

      • Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold.[5] For quinazolinone derivatives, ethanol, methanol, and ethyl acetate are often good choices.[2] Small-scale solubility tests are recommended to identify the best solvent or solvent system.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

      • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed on TLC.[2] A typical mobile phase could be a gradient of ethyl acetate in hexane.

      • Procedure: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.[1][6]

3. Difficulty Monitoring the Reaction

  • Question: How can I effectively monitor the progress of my reaction?

  • Answer: Thin Layer Chromatography (TLC) is an essential technique for monitoring the reaction.

    • Procedure:

      • Prepare a TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

      • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

      • Visualize the spots under UV light.

      • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Quantitative Data

Below is a summary of typical characterization data for this compound. Note that exact values may vary slightly depending on the instrumentation and experimental conditions.

Parameter Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Melting Point Data not consistently available in the searched literature.
1H NMR See detailed spectrum interpretation below.
13C NMR See detailed spectrum interpretation below.
IR (Infrared) Spectroscopy See detailed spectrum interpretation below.
Mass Spectrometry (MS) See detailed spectrum interpretation below.
Spectral Data Interpretation
  • 1H NMR (Proton NMR):

    • Expect signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system.

    • A singlet for the methoxy group (O-CH₃) will likely appear around 3.9-4.0 ppm.

    • A broad singlet for the N-H proton will also be present, likely at a higher chemical shift.

  • 13C NMR (Carbon NMR):

    • A peak for the carbonyl carbon (C=O) is expected in the range of 160-180 ppm.[7]

    • Signals for the aromatic carbons will be in the range of 110-150 ppm.

    • The methoxy carbon (O-CH₃) will appear around 55-60 ppm.[8]

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the C=O (carbonyl) stretch is expected around 1650-1700 cm⁻¹.

    • N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm⁻¹.

    • C-O stretching for the methoxy group will be observed around 1000-1300 cm⁻¹.

    • C=C and C=N stretching vibrations from the aromatic rings will be seen in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 176.

    • Common fragmentation patterns for quinazolinones may involve the loss of CO, and fragmentation of the methoxy group.[9][10]

Experimental Protocols

Synthesis of this compound (Adapted from Niementowski Reaction)

This protocol describes the synthesis of this compound from 2-amino-4-methoxybenzoic acid and formamide.

  • Materials:

    • 2-amino-4-methoxybenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid (1 equivalent) with an excess of formamide (e.g., 4-5 equivalents).[4]

    • Heat the reaction mixture to 130-135°C and maintain this temperature with stirring.[4]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Mix Mix 2-amino-4-methoxybenzoic acid and formamide Start->Mix Heat Heat to 130-135°C Mix->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and precipitate in ice water Monitor->Workup Reaction Complete Filter Vacuum filter and wash Workup->Filter Crude Crude Product Filter->Crude Dissolve Dissolve in hot solvent Crude->Dissolve Cool Cool to crystallize Dissolve->Cool Isolate Filter and dry crystals Cool->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield Start Low/No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions MonitorProgress Analyze Reaction Mixture by TLC Start->MonitorProgress PurifyReagents Purify starting materials CheckPurity->PurifyReagents Impure OptimizeTemp Optimize reaction temperature CheckConditions->OptimizeTemp Suboptimal Temp OptimizeTime Adjust reaction time based on TLC CheckConditions->OptimizeTime Incorrect Time SideReactions Optimize conditions to minimize side products MonitorProgress->SideReactions Multiple Spots NoReaction Re-evaluate catalyst/reagents and temperature MonitorProgress->NoReaction Only Starting Material

Caption: A logical guide for troubleshooting low product yield in synthesis.

Signaling Pathway: HIF-1α Inhibition

HIF1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD O₂ VHL VHL PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE TargetGenes Target Gene Expression HRE->TargetGenes Quinazolinone 7-Methoxyquinazolin- 4(1H)-one Derivative Quinazolinone->HIF1a_H Inhibits

Caption: Inhibition of the HIF-1α signaling pathway by quinazolinone derivatives.

Signaling Pathway: PI3K/HDAC Inhibition

PI3K_HDAC_pathway cluster_pi3k PI3K Pathway cluster_hdac HDAC Activity Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin deacetylates Histones Histones Histones->HDAC GeneRepression Gene Repression Chromatin->GeneRepression Quinazolinone Quinazolinone-based Dual Inhibitor Quinazolinone->PI3K Inhibits Quinazolinone->HDAC Inhibits

Caption: Dual inhibition of PI3K and HDAC signaling pathways.

Signaling Pathway: β-catenin/TCF4 Inhibition

bCatenin_pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON bCatenin_off β-catenin DestructionComplex Destruction Complex (APC, Axin, GSK3β) bCatenin_off->DestructionComplex Phosphorylation Proteasome_b Proteasome DestructionComplex->Proteasome_b Ubiquitination Degradation_b Degradation_b Proteasome_b->Degradation_b Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled bCatenin_on β-catenin (stabilized) Frizzled->bCatenin_on Inhibits Destruction Complex Nucleus Nucleus bCatenin_on->Nucleus TCF4 TCF4 Nucleus->TCF4 TargetGenes_b Target Gene Transcription TCF4->TargetGenes_b Quinazolinone 8-Methoxyquinazoline Derivative Quinazolinone->TCF4 Inhibits Interaction

Caption: Inhibition of the β-catenin/TCF4 signaling pathway.

References

Technical Support Center: Synthesis of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyquinazolin-4(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the this compound core involve the cyclization of appropriately substituted anthranilamides or anthranilic acids with a one-carbon source. Key starting materials often include 2-amino-4-methoxybenzoic acid or its derivatives. Common cyclizing agents are formamide or a mixture of formic acid and ammonium formate.[1] An alternative approach involves the reaction of 2-amino-4-methoxybenzonitrile with formic acid.

Q2: What are the critical reaction parameters to control during the cyclization step?

A2: Temperature and reaction time are critical. The cyclization reaction, particularly when using formamide, often requires high temperatures (e.g., 180°C) for several hours. Inadequate temperature or time can lead to incomplete reaction and low yields. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting material or product, leading to impurities. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[2][3]

Q3: How can I purify the crude this compound?

A3: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol, methanol, or ethyl acetate.[1][3] If significant impurities are present, column chromatography on silica gel may be necessary.[4] Washing the crude product with water to remove inorganic salts and with a non-polar solvent like hexanes to remove non-polar impurities is also a common practice.

Q4: Are there any known safety precautions I should take during the synthesis?

A4: Yes. Many of the reagents used in quinazolinone synthesis are hazardous. For example, phosphoryl chloride (POCl₃), which is sometimes used for chlorination of the 4-position, is highly corrosive and reacts violently with water.[2] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Cyclization - Verify Reaction Temperature: Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 180°C for formamide-mediated cyclization). Use a high-boiling point solvent if necessary. - Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue heating until the starting material is consumed.[2][3] - Check Reagent Quality: Ensure the formamide or other cyclizing agents are of high purity and anhydrous if required.
Product Degradation - Optimize Temperature and Time: Avoid excessive heating or prolonged reaction times which can lead to decomposition.[3] - Inert Atmosphere: For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Stoichiometry - Review Reagent Ratios: Ensure the correct molar ratios of reactants are used. A slight excess of the cyclizing agent may sometimes be beneficial.
Inefficient Product Isolation - Optimize Crystallization: After the reaction, cooling the mixture to room temperature or below can help precipitate the product. - Solvent Selection for Extraction: If an extraction is performed, ensure the chosen solvent has good solubility for the product and is immiscible with the aqueous layer.[1]
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material - Drive Reaction to Completion: As mentioned above, ensure the reaction goes to completion by optimizing temperature and time.[2][3]
Formation of Side-Products - Control Reaction Temperature: Side reactions are often temperature-dependent. Maintaining a consistent and optimal temperature is key.[3] - Purification: Employ appropriate purification techniques. Recrystallization is often effective at removing minor impurities.[1][3] For persistent impurities, column chromatography is recommended.[4]
Contamination from Reagents or Solvents - Use High-Purity Materials: Ensure all reagents and solvents are of a suitable grade for synthesis.
Problem 3: Difficulties in Scaling Up the Synthesis
Potential Cause Recommended Solution
Poor Heat Transfer - Mechanical Stirring: Use a mechanical stirrer for larger reaction volumes to ensure even heat distribution. - Gradual Heating: Heat the reaction mixture gradually to avoid localized overheating.
Exothermic Reactions - Controlled Reagent Addition: For exothermic steps, add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.[3] - External Cooling: Have an ice bath ready to cool the reaction if it becomes too vigorous.
Product Precipitation Issues - Stirring During Precipitation: Vigorously stir the mixture during product precipitation to obtain a fine, easily filterable solid.[3] - Solvent for Slurry: If the product precipitates as a thick, unmanageable mass, adding a small amount of an appropriate solvent can create a more manageable slurry for filtration.
Extended Reaction Times - Catalyst Use: Investigate the use of catalysts that can increase the reaction rate and potentially lower the required temperature.[5]
Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of quinazolinone derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting Material Reagents Conditions Yield Reference
2-amino-5-(7-ethoxy-7-oxoheptyloxy)-4-methoxybenzoateAmmonium formate, Formamide180°C, 3h99%
6-Hydroxy-7-methoxy-3H-quinazoline-4-oneN-(3-chloropropyl)morpholine, Na₂CO₃, DMF100-105°C, 1h83%[1]
6,7-dimethoxyquinazolin-4-oneL-methionine, methanesulfonic acid100°C, 22h94%[6]

Experimental Protocols & Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Starting Materials (e.g., 2-amino-4-methoxybenzoic acid, formamide) reaction Cyclization Reaction (High Temperature) start->reaction Mixing cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing cooling->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization Primary Method chromatography Column Chromatography (Optional) crude->chromatography If impurities persist pure Pure this compound recrystallization->pure chromatography->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for troubleshooting low product yields.

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_degradation Is there evidence of product degradation? check_completion->check_degradation Yes increase_time_temp->check_completion check_reagents Check reagent quality and stoichiometry increase_time_temp->check_reagents solution Yield Improved check_reagents->solution optimize_conditions Lower temperature or shorten reaction time check_degradation->optimize_conditions Yes check_isolation Review product isolation procedure check_degradation->check_isolation No optimize_conditions->solution optimize_crystallization Optimize crystallization/extraction solvent and conditions check_isolation->optimize_crystallization optimize_crystallization->solution

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Validation & Comparative

Validating the Biological Target of 7-Methoxyquinazolin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of 7-Methoxyquinazolin-4(1H)-one, identifying and validating its biological target is a critical step. While direct experimental validation for this specific molecule is still emerging, extensive research on the broader quinazolinone scaffold provides a strong foundation for postulating and testing potential mechanisms of action. This guide offers a comparative analysis of likely biological targets based on studies of structurally related compounds and outlines the experimental protocols required for their validation.

Potential Biological Targets and Comparative Analysis

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Based on the activities of analogous compounds, the primary putative targets for this compound include Receptor Tyrosine Kinases (RTKs), components of the Wnt/β-catenin signaling pathway, tubulin, and Histone Deacetylase 6 (HDAC6).

Comparative Data of Quinazolinone Analogs

The following table summarizes the biological activities and validated targets of several quinazolinone derivatives, providing a basis for prioritizing target validation efforts for this compound.

Compound ClassSpecific Analog(s)Validated Target(s)Key Quantitative Data (IC50/GI50)Cell Lines/Assay System
Nitro-quinazolinones 7-Methoxy-6-nitroquinazolin-4(3H)-oneEGFR, HER-2Not specified in the provided textAnticancer assays
Disubstituted Methoxyquinazolines Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline)β-catenin/TCF4 signaling pathwayIC50: 8.50 ± 1.44 μMHCT116, HepG2, primary human gallbladder cancer cells
Dihydroquinazolin-ones 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)Tubulin PolymerizationGI50: <50 nMHT29, U87, A2780, H460, BE2-C
Styrylquinazolin-ones 2-(2-methoxystyryl)quinazolin-4(3H)-one (64)Tubulin PolymerizationSub-μM GI50 valuesBroad panel of cancer cell lines
Quinazolin-one based HDAC Inhibitors Compound 5cHDAC6IC50: 13.7 μMMCF-7

Experimental Protocols for Target Validation

To validate the potential biological target of this compound, a series of well-established experimental protocols can be employed. Below are detailed methodologies for investigating the top putative targets.

Receptor Tyrosine Kinase (RTK) Inhibition Assays

Objective: To determine if this compound inhibits the kinase activity of RTKs like EGFR and HER-2.

Methodology:

  • In Vitro Kinase Assay:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR or HER-2 kinase with a specific substrate peptide and ATP in a kinase reaction buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.

  • Cell-Based Phosphorylation Assay (Western Blot):

    • Culture cancer cell lines with high EGFR or HER-2 expression (e.g., A431 for EGFR, SK-BR-3 for HER-2).

    • Treat the cells with different concentrations of this compound for a specified time.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) or HER-2 (p-HER-2) and total EGFR or HER-2.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the effect of the compound on receptor phosphorylation.

Wnt/β-catenin Signaling Pathway Analysis

Objective: To assess if this compound modulates the β-catenin/TCF4 signaling pathway.

Methodology:

  • TOP/FOP Flash Reporter Assay:

    • Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

    • Treat the transfected cells with Wnt3a conditioned media to activate the pathway and with varying concentrations of this compound.

    • After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the TOP-Flash and FOP-Flash activities to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of the pathway.

  • Immunofluorescence for β-catenin Localization:

    • Seed colon cancer cells with a constitutively active Wnt pathway (e.g., HCT116) on coverslips.

    • Treat the cells with this compound for 24 hours.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.

    • Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of β-catenin using a fluorescence microscope. A shift from nuclear to cytoplasmic localization suggests pathway inhibition.

Tubulin Polymerization Assay

Objective: To determine if this compound affects microtubule formation by inhibiting tubulin polymerization.[1]

Methodology:

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit containing purified tubulin.

    • In a 96-well plate, add tubulin to a polymerization buffer.

    • Add this compound at various concentrations. Include paclitaxel as a polymerization promoter and nocodazole as an inhibitor for comparison.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

    • A reduction in the rate and extent of absorbance increase compared to the control indicates inhibition of tubulin polymerization.[1]

  • Cell Cycle Analysis:

    • Treat a rapidly proliferating cancer cell line (e.g., HeLa) with this compound for 24-48 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and treat them with RNase A.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.

Visualizing Pathways and Workflows

To further clarify the experimental logic, the following diagrams illustrate a key signaling pathway potentially targeted by this compound and a general workflow for target validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Quinazolinone 7-Methoxyquinazolin- 4(1H)-one Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by this compound.

Target_Validation_Workflow start Hypothesize Potential Targets (Based on Analog Data) invitro In Vitro Biochemical Assays (e.g., Kinase, Polymerization) start->invitro cell_based Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assay) invitro->cell_based phenotypic Cellular Phenotypic Assays (e.g., Cytotoxicity, Cell Cycle) cell_based->phenotypic confirmation Target Engagement & Confirmation (e.g., CETSA, Pull-down) phenotypic->confirmation conclusion Validated Biological Target confirmation->conclusion

Caption: A generalized workflow for the validation of a biological drug target.

References

A Comparative Guide to Quinazolinone-Based Kinase Inhibitors: From Foundational Scaffold to Clinical Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, particularly the 7-methoxyquinazolin-4(1H)-one scaffold, represents a cornerstone in the development of targeted cancer therapies. While this compound itself is primarily a foundational chemical structure, its derivatives have given rise to a class of potent kinase inhibitors that have revolutionized the treatment of various cancers. This guide provides a comparative overview of prominent quinazolinone-based kinase inhibitors, focusing on their performance, supporting experimental data, and the methodologies used to evaluate their efficacy.

Introduction to Quinazolinone-Based Kinase Inhibitors

The quinazolinone scaffold has proven to be an exceptional framework for the design of ATP-competitive kinase inhibitors. The structure's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR), has led to the development of highly selective and potent drugs. This guide will focus on a comparative analysis of four leading EGFR and HER2 inhibitors derived from the broader quinazoline chemical class: Gefitinib, Erlotinib, Lapatinib, and Afatinib.

Comparative Performance of Kinase Inhibitors

The efficacy of these inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.

Biochemical Kinase Inhibition

The following table summarizes the biochemical IC50 values of the selected kinase inhibitors against key cancer-related kinases. This data reflects the direct inhibitory effect of the compounds on purified enzymes.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Gefitinib EGFR0.41 - 37[1][2]
EGFR (L858R)~0.4[3]
EGFR (T790M)~10[3]
Erlotinib EGFR2[4][5]
HER2150 - 1890[4][5]
Lapatinib EGFR10.8[6][7]
HER29.2[6][7]
HER4367[6]
Afatinib EGFR (wt)0.5[3]
EGFR (L858R)0.4[3]
EGFR (L858R/T790M)10[3]
HER214[3]
HER41[3]
Cellular Antiproliferative Activity

The antiproliferative activity of these inhibitors is assessed in various cancer cell lines, each with distinct genetic profiles, particularly concerning EGFR and HER2 status. The IC50 values in these assays reflect the drug's ability to inhibit cancer cell growth.

Kinase InhibitorCell LineEGFR/HER2 StatusIC50 (µM)
Gefitinib PC-9EGFR (del E746-A750)<1[8]
A549EGFR (wt)10[8]
H1975EGFR (L858R, T790M)Resistant (>1)[9]
Erlotinib A-431EGFR (wt, overexpressed)1.53[10]
SK-BR-3HER2 (overexpressed)3.98[10]
MDA-MB-231EGFR (wt)18.6[11]
Lapatinib BT-474HER2 (overexpressed)0.036 - 0.1[11][12]
SK-BR-3HER2 (overexpressed)0.080[12]
MDA-MB-453HER2 (amplified)6.08[12]
Afatinib PC-9EGFR (del E746-A750)0.00028[13]
H1975EGFR (L858R, T790M)0.0384[13]
H460EGFR (wt), KRAS mutant2.3[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified kinase and its specific substrate to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO. Prepare an ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase.

  • Assay Procedure : In a 96- or 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Stop the reaction by adding a stop solution, such as EDTA.

  • Detection : Quantify kinase activity. Common methods include:

    • Radiometric Assays : Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.

    • Luminescence-Based Assays (e.g., Kinase-Glo®) : Measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

    • Fluorescence-Based Assays (e.g., TR-FRET) : Use fluorescently labeled antibodies or substrates to detect phosphorylation.

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of cell culture medium.

  • Compound Treatment : The following day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Incubate the plate overnight and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing insight into the mechanism of action of a kinase inhibitor.

  • Cell Treatment and Lysis : Seed cells and treat them with the kinase inhibitor as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer : Normalize protein concentrations and denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis : To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.

Visualizing Kinase Signaling and Experimental Logic

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based drugs.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Start: Synthesize/Obtain Quinazolinone Inhibitor Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Culture Cancer Cell Lines (e.g., A549, PC-9) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis MTT_Assay Cell Viability (MTT) Assay (Antiproliferative IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Culture->Western_Blot MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Data_Analysis->Conclusion

References

Comparative Analysis of 7-Methoxyquinazolin-4(1H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Methoxyquinazolin-4(1H)-one derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A study on 4,7-disubstituted 8-methoxyquinazoline derivatives, a closely related scaffold, revealed their potential as cytotoxic agents by targeting the β-catenin/TCF4 signaling pathway. The cytotoxic potencies (IC50) of these derivatives were found to be in the micromolar range against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines.[1] For instance, one of the most potent compounds in the series demonstrated an IC50 value of 5.64 ± 0.68 μM against HCT116 cells.[1] Mechanistic studies indicated that these compounds down-regulate the β-catenin/TCF4 signaling pathway, leading to apoptosis and inhibition of cell migration.[1]

Another investigation into a series of 2-substituted quinazolin-4(3H)-ones highlighted a derivative bearing a 2-methoxyphenyl substitution that displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines.[2]

Comparative Anticancer Activity Data
DerivativeCell LineIC50 (µM)Reference
4,7-disubstituted 8-methoxyquinazoline (Compound 18B)HCT1165.64 ± 0.68[1]
4,7-disubstituted 8-methoxyquinazoline (Compound 18B)HepG28.50 ± 1.44[1]
2-(2-methoxyphenyl)quinazolin-4(3H)-one derivativeVariousNot specified in abstract[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: β-catenin/TCF4 Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Certain quinazoline derivatives have been shown to disrupt this pathway by inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4), a key transcriptional activator in this cascade.

Beta_Catenin_TCF4_Inhibition cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor inhibits Dishevelled Dishevelled Frizzled Receptor->Dishevelled inhibits Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits β-catenin β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n translocation TCF4 TCF4 β-catenin_n->TCF4 binds Target Gene Expression Target Gene Expression TCF4->Target Gene Expression activates Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->TCF4 inhibits interaction

Caption: Inhibition of the β-catenin/TCF4 signaling pathway by quinazolinone derivatives.

Antimicrobial Activity of this compound Derivatives

Quinazolinone derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of substituents on the quinazolinone ring play a significant role in their antimicrobial efficacy.

While specific zone of inhibition data for this compound derivatives is limited in the readily available literature, studies on related quinazolinone scaffolds provide valuable insights. For instance, a study on novel Schiff bases of 3-amino-2-methyl quinazolin-4-(3H)-one demonstrated significant antibacterial and antifungal activities.[3] Another study on quinazolinone derivatives reported promising activity against various bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.90 µg/ml against Bacillus subtilis.[4]

Comparative Antimicrobial Activity Data (General Quinazolinones)
Derivative TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Quinazolinone Schiff BaseStaphylococcus aureusNot specified-[3]
Quinazolinone Schiff BaseAspergillus nigerNot specified-[3]
6-Iodoquinazoline-based Schiff baseBacillus subtilisNot specified1.90[4]
6-Iodoquinazoline-based Schiff baseStaphylococcus aureusNot specified3.9[4]
Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Procedure:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Synthesized Derivatives Synthesized Derivatives Prepare Stock Solutions Prepare Stock Solutions Synthesized Derivatives->Prepare Stock Solutions Agar Disc Diffusion Assay Agar Disc Diffusion Assay Prepare Stock Solutions->Agar Disc Diffusion Assay Measure Zone of Inhibition Measure Zone of Inhibition Agar Disc Diffusion Assay->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC Data Analysis & Comparison Data Analysis & Comparison Determine MIC->Data Analysis & Comparison

Caption: Workflow for the screening of antimicrobial activity of synthesized derivatives.

Anti-inflammatory Activity of this compound Derivatives

Quinazolinone derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

While specific COX inhibition data for this compound derivatives is not extensively available, studies on other quinazolinone derivatives have shown potent and selective COX-2 inhibition.[5][6] For example, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibited strong COX-2 inhibitory activity with IC50 values in the sub-micromolar range.[5] One compound from this series displayed a COX-2 IC50 of 0.33 µM with a high selectivity index.[5]

Comparative COX-2 Inhibitory Activity Data (General Quinazolinones)
Derivative TypeCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2,3-disubstituted 4(3H)-quinazolinone0.33>303.0[5]
2,3-disubstituted 4(3H)-quinazolinone0.40>250.0[5]
Hybrid pyrazole analogue1.7974.92[6]
Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes, heme, and a chromogenic substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the development of the colored product using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of some heterocyclic compounds, structurally related to quinazolinones, have been attributed to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.

NFkB_MAPK_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways LPS LPS MAPK Pathway MAPK Pathway LPS->MAPK Pathway NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression activates NF-κB Pathway->Pro-inflammatory Gene Expression activates Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->MAPK Pathway inhibits Quinazolinone Derivative->NF-κB Pathway inhibits Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: Inhibition of NF-κB and MAPK signaling pathways by quinazolinone derivatives.

References

Cross-Validation of 7-Methoxyquinazolin-4(1H)-one Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioactivity of 7-Methoxyquinazolin-4(1H)-one derivatives against established alternatives, primarily focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology research. Experimental data, detailed protocols, and visual diagrams are presented to assist researchers, scientists, and drug development professionals in evaluating these compounds for their therapeutic potential.

Introduction to this compound and its Bioactivity

The quinazoline scaffold is a foundational structure in medicinal chemistry, giving rise to numerous compounds with diverse biological activities. The this compound core, in particular, has been a key building block for the development of potent anticancer agents. Derivatives of this molecule have demonstrated significant efficacy as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER2. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and are implicated in various cancers, making it a critical target for therapeutic intervention.

This guide focuses on the comparative analysis of this compound derivatives against two FDA-approved EGFR inhibitors with a similar quinazoline core: Gefitinib and Erlotinib.

Comparative Bioactivity Data

The primary measure of a compound's inhibitory potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the in vitro bioactivity of this compound derivatives, Gefitinib, and Erlotinib against EGFR and various cancer cell lines.

Table 1: EGFR Kinase Inhibition

CompoundTargetIC50 (nM)Reference
Quinazolinone Derivative (Comp. 24)EGFR-TK13.40
GefitinibEGFR-TK18.14
ErlotinibEGFR Kinase2
Quinazolinone Glycoside (Comp. 13)EGFR310

Table 2: Anti-proliferative Activity against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineEGFR MutationIC50Reference
GefitinibHCC827Exon 19 Deletion13.06 nM
GefitinibPC9Exon 19 Deletion77.26 nM
GefitinibH3255L858R0.003 µM
ErlotinibH1650Exon 19 Deletion14.00 ± 1.19 µM
ErlotinibHCC827Exon 19 Deletion11.81 ± 1.02 µM

Table 3: Anti-proliferative Activity against Other Cancer Cell Lines

| Compound | Cell Line |

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer properties.[1][2] Analogs of 7-Methoxyquinazolin-4(1H)-one, in particular, have been explored as potent inhibitors of key signaling pathways implicated in cancer progression. This guide provides an objective comparison of these analogs, focusing on their structure-activity relationships (SAR), supported by experimental data from in vitro studies. We will delve into the cytotoxic effects against various cancer cell lines, detail the experimental methodologies used, and visualize a primary mechanism of action.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. The 7-methoxy group is a common feature in many active compounds, and modifications at other positions, primarily positions 4 and 6, have been systematically studied to optimize potency.

  • Substitution at the 4-position: The introduction of an anilino (phenylamino) group at the C-4 position is a cornerstone of many potent quinazoline-based kinase inhibitors.[3][4] The electronic properties of substituents on this aniline ring are critical. For instance, the presence of electron-withdrawing groups like halogens (e.g., 3-chloro-4-fluoro) often enhances inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5]

  • Substitution at the 6-position: The 6-position offers another site for modification. Introducing moieties like a nitro group can modulate the compound's activity. For example, 7-methoxy-6-nitroquinazolin-4(3H)-one has been identified as an inhibitor of HER-2 and EGFR.[6] Other substitutions at this position, often linked via an oxygen atom, can be used to attach larger functional groups to further probe the target's binding site.[3]

  • Mechanism of Action: A predominant mechanism for the anticancer activity of these quinazoline derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control growth, proliferation, and survival.[7] Specifically, many quinazoline analogs function as ATP-competitive inhibitors of EGFR and other related receptor tyrosine kinases like HER-2 and VEGFR.[5][6] By blocking the ATP-binding site, these compounds prevent the kinase from phosphorylating its downstream targets, thereby halting the signaling cascade that drives tumor cell proliferation.[6]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 7-methoxyquinazoline analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDStructure / Key SubstituentsCell LineIC50 (µM)Reference
5cX 4-(4-methoxyphenyl)amino at C4A549 (Lung)< 2.5[3]
H1975 (Lung)< 2.5[3]
Zorifertinib (Positive Control)A549 (Lung)31.08[3]
H1975 (Lung)64.17[3]
Compound 4 (A quinazolinone derivative)Caco-2 (Colon)23.31 ± 0.09[8]
HepG2 (Liver)53.29 ± 0.25[8]
MCF-7 (Breast)72.22 ± 0.14[8]
Compound 8h (A quinazolinone derivative)SKLU-1 (Lung)23.09 µg/mL[9]
MCF-7 (Breast)27.75 µg/mL[9]
HepG-2 (Liver)30.19 µg/mL[9]

Note: The table includes data for broader quinazolinone derivatives to provide context, with specific data on 7-methoxy analogs highlighted where available.

Key Signaling Pathway: EGFR Inhibition

Many this compound analogs exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and angiogenesis. Quinazoline inhibitors block this process at its inception.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Inhibitor This compound Analog Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by this compound analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in determining their therapeutic potential. The MTT assay is a standard colorimetric method used for this purpose.

MTT Cytotoxicity Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., A549, H1975, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing various concentrations of the test compounds is added. A control group receives medium with DMSO only. The plates are then incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[10]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (typically DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.

References

A Comparative Efficacy Analysis of 7-Methoxyquinazolin-4(1H)-one Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the efficacy of derivatives of 7-Methoxyquinazolin-4(1H)-one against established anticancer drugs, focusing on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors and cytotoxic agents. While direct comparative data for the parent compound, this compound, is limited in publicly available literature, this guide leverages data from structurally related analogues to provide a valuable reference for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of various quinazolinone derivatives, including those with a 7-methoxy substitution, against the established EGFR inhibitor Gefitinib and the widely used chemotherapeutic agent Doxorubicin. The data is presented as half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) against various cancer cell lines.

Table 1: Comparative in vitro Efficacy of Quinazolinone Derivatives and Gefitinib against EGFR and Cancer Cell Lines

Compound/DrugTarget/Cell LineIC50/GI50 (µM)Reference
Gefitinib EGFR (wild-type)0.026 - 0.037[1]
A549 (NSCLC)7.0 ± 1.0[1]
H1650 (NSCLC)9.7 ± 0.7[1]
H1975 (NSCLC, L858R/T790M)5.5 ± 0.6[1]
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline derivative) HCT116 (Colon)5.64 ± 0.68[2]
HepG2 (Liver)23.18 ± 0.45[2]
Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) NCI-60 Cell Line PanelSubnanomolar to low nanomolar range[3]

Table 2: Comparative Cytotoxicity of a Quinazolinone Derivative and Doxorubicin against a Breast Cancer Cell Line

Compound/DrugCell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)~0.05 - 1.45[4]
Compound E6 (a 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivative) MCF-7 (Breast)Not explicitly provided in µM, but showed 70.74% inhibition of cell growth[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the compounds discussed.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative) and reference compound (e.g., Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiation of Kinase Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km value for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and reference compound (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Quinazolines

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Quinazoline This compound (and derivatives) Quinazoline->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphate Donor Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling cascade and the inhibitory mechanism of quinazoline-based compounds.

Experimental Workflow for In Vitro Efficacy Testing

Efficacy_Testing_Workflow cluster_kinase_assay EGFR Kinase Inhibition Assay cluster_cell_assay Cell-Based Cytotoxicity Assay (MTT) start Start compound_prep Compound Preparation (Test & Reference) start->compound_prep kinase_reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) compound_prep->kinase_reaction cell_seeding Cancer Cell Seeding compound_prep->cell_seeding incubation_k Incubation kinase_reaction->incubation_k detection_k Signal Detection (Luminescence) incubation_k->detection_k ic50_calc_k IC50 Calculation detection_k->ic50_calc_k end End ic50_calc_k->end compound_treatment Compound Treatment cell_seeding->compound_treatment incubation_c Incubation (72h) compound_treatment->incubation_c mtt_addition MTT Addition & Incubation incubation_c->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50_calc_c IC50 Calculation absorbance->ic50_calc_c ic50_calc_c->end

Caption: Workflow for determining the in vitro efficacy of test compounds.

References

In Vivo Validation of 7-Methoxyquinazolin-4(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of potent anti-cancer agents based on the 7-methoxyquinazolin-4(1H)-one scaffold. We will focus on a lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and compare its performance with a standard chemotherapeutic agent, Paclitaxel, as well as other quinazolinone-based compounds with different mechanisms of action. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of In Vivo Antitumor Efficacy

The in vivo antitumor effects of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (designated as Compound 2 ) were evaluated in a dose-dependent manner and compared with the established chemotherapeutic agent, Paclitaxel. The study utilized a human non-small-cell lung cancer (NCI-H460) xenograft model in mice.[1][2]

CompoundDoseTumor Growth Inhibition (%)Host Toxicity
Compound 2 0.25 mg/kg17.8%No obvious signs
0.5 mg/kg36.8%No obvious signs
1.0 mg/kg61.9%No obvious signs
Paclitaxel 15 mg/kg60.4%Not specified

Data sourced from studies on NCI-H460 xenograft tumors.[1]

Alternative Quinazolinone-Based Anticancer Agents

While Compound 2 acts as a tubulin-binding tumor-vascular disrupting agent, other quinazolinone derivatives have been developed to target different signaling pathways implicated in cancer progression. Below is a comparison with a representative compound from a series designed to inhibit the β-catenin/TCF4 signaling pathway.

CompoundTarget PathwayCell LineIC50 (µM)
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline)β-catenin/TCF4HCT1165.64 ± 0.68
HepG223.18 ± 0.45

Compound 18B is one of the most potent compounds from a series of 4N-(3-Bromophenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine derivatives.[3]

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms of action for different classes of quinazolinone-based anticancer agents.

cluster_0 Tubulin-Binding & Vasculature Disruption Compound 2 Compound 2 Tubulin Polymerization Tubulin Polymerization Compound 2->Tubulin Polymerization Inhibits Tumor Vasculature Disruption Tumor Vasculature Disruption Compound 2->Tumor Vasculature Disruption Induces Microtubule Instability Microtubule Instability Tubulin Polymerization->Microtubule Instability Cell Cycle Arrest Cell Cycle Arrest Microtubule Instability->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Tumor Cell Death Tumor Cell Death Apoptosis->Tumor Cell Death Tumor Vasculature Disruption->Tumor Cell Death

Caption: Mechanism of action for Compound 2 , a tubulin-binding tumor-vascular disrupting agent.

cluster_1 β-catenin/TCF4 Pathway Inhibition Compound 18B Compound 18B β-catenin/TCF4 Interaction β-catenin/TCF4 Interaction Compound 18B->β-catenin/TCF4 Interaction Inhibits Target Gene Transcription Target Gene Transcription β-catenin/TCF4 Interaction->Target Gene Transcription Blocks Cell Proliferation & Migration Cell Proliferation & Migration Target Gene Transcription->Cell Proliferation & Migration Reduces Tumor Growth Tumor Growth Cell Proliferation & Migration->Tumor Growth Inhibits

Caption: Mechanism of action for Compound 18B , a β-catenin/TCF4 signaling pathway inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vivo Antitumor Efficacy in NCI-H460 Xenograft Model
  • Cell Culture: Human non-small-cell lung cancer cells (NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Athymic nude mice (nu/nu) are used for the study.

  • Tumor Implantation: A suspension of NCI-H460 cells is injected subcutaneously into the right flank of each mouse.

  • Compound Administration: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compounds (Compound 2 or Paclitaxel) are administered intraperitoneally at the specified doses and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is used to calculate tumor volume.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) × 100%.[1]

Immunohistochemistry for Mechanistic Studies
  • Tissue Preparation: Xenograft tumor tissues are excised, fixed in formalin, and embedded in paraffin.

  • Sectioning: The paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm).

  • Staining: The sections are deparaffinized, rehydrated, and then stained with Mayer's hematoxylin and eosin to observe tissue morphology. For specific protein expression, immunohistochemical staining is performed using antibodies against markers for cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Microscopy and Analysis: The stained sections are examined under a microscope to assess changes in cell proliferation, apoptosis, and tumor vasculature.[2]

NCI-H460 Cell Culture NCI-H460 Cell Culture Subcutaneous Injection in Nude Mice Subcutaneous Injection in Nude Mice NCI-H460 Cell Culture->Subcutaneous Injection in Nude Mice Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Injection in Nude Mice->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Compound Administration (i.p.) Compound Administration (i.p.) Randomization into Groups->Compound Administration (i.p.) Periodic Tumor Measurement Periodic Tumor Measurement Compound Administration (i.p.)->Periodic Tumor Measurement Euthanasia & Tumor Excision Euthanasia & Tumor Excision Periodic Tumor Measurement->Euthanasia & Tumor Excision Tumor Weight Measurement Tumor Weight Measurement Euthanasia & Tumor Excision->Tumor Weight Measurement Calculation of Tumor Growth Inhibition Calculation of Tumor Growth Inhibition Tumor Weight Measurement->Calculation of Tumor Growth Inhibition

Caption: Workflow for the in vivo antitumor efficacy study using a xenograft model.

References

Orthogonally Validating the Mechanism of Action of 7-Methoxyquinazolin-4(1H)-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The quinazolinone scaffold is a well-established pharmacophore in oncology, with many derivatives acting as potent protein kinase inhibitors.[1][2][3] This guide outlines a comprehensive strategy for orthogonally validating the hypothesized mechanism of action of 7-Methoxyquinazolin-4(1H)-one as a protein kinase inhibitor. While the specific targets of this particular compound are not extensively characterized, related molecules such as 7-methoxy-6-nitroquinazolin-4(3H)-one are known to inhibit receptor tyrosine kinases like EGFR and HER-2.[4] Therefore, this document will proceed with the plausible hypothesis that this compound targets a protein kinase, such as a receptor tyrosine kinase (RTK), and will compare the essential validation methods required to build a robust data package for a novel inhibitor.

A rigorous validation approach relies on orthogonal assays—distinct methods that interrogate the same biological question through different physical principles.[5][6] This strategy is critical to ensure that the observed biological effects are due to specific, on-target activity rather than artifacts or off-target interactions.[7] The validation workflow typically progresses from initial biochemical characterization to direct binding confirmation and finally to cellular target engagement and functional outcomes.

Comparative Analysis of Key Validation Techniques

To build a high-confidence profile for a putative kinase inhibitor, a combination of biochemical, biophysical, and cell-based assays is essential. Each category of assay provides a unique layer of evidence, and their collective results create a comprehensive understanding of the compound's mechanism of action.

Table 1: Comparison of Biochemical & Biophysical Assays for Target Interaction

TechniquePrinciplePrimary OutputKey AdvantagesKey Limitations
Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo)Measures catalytic activity by detecting substrate phosphorylation or ATP consumption.[8][9]IC₅₀ (Potency)High-throughput, direct measure of functional inhibition, multiple formats available.[8]Prone to compound interference (e.g., fluorescence), uses purified components outside a cellular context.[9]
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor surface as the compound binds to the immobilized target protein.[10][11]Kₐ, Kₔ, K₋ (Kinetics & Affinity)[10]Label-free, provides real-time kinetic data (on/off rates), low sample consumption.[10][12]Requires protein immobilization which can affect activity, potential for non-specific binding.[13]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding interaction between the compound and target in solution.[10][14]K₋, ΔH, ΔS, Stoichiometry (Thermodynamics)[10][15]Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[14]Low throughput, requires high sample quantities, may not be suitable for very weak or very tight binders.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells or cell lysates upon compound binding.[16][17]Thermal Shift (ΔTₘ) (Target Engagement)Confirms direct target binding in a physiological context (intact cells), label-free.[16][18]Lower throughput, requires a specific antibody for detection, interpretation can be complex.[19]

Table 2: Comparison of Cell-Based Assays for Cellular Activity

TechniquePrinciplePrimary OutputKey AdvantagesKey Limitations
Western Blot (Phospho-Substrate) Measures the phosphorylation level of a known downstream substrate of the target kinase in treated cells.[20][21]Inhibition of Substrate PhosphorylationConfirms functional inhibition of the signaling pathway in a cellular context; widely accessible.Semi-quantitative, lower throughput, depends on high-quality phospho-specific antibodies.
Cell Proliferation Assay (e.g., Ba/F3)Measures the viability of engineered cells whose survival is dependent on the activity of the target kinase.[20][22]GI₅₀ (Growth Inhibition)Provides a clear functional readout of kinase inhibition; multiple formats (MTS, CellTiter-Glo).Indirect measure of target inhibition; results can be confounded by off-target toxicity.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a luciferase-tagged kinase in live cells.[22]Apparent Affinity (Kₐ₋₋)Measures target engagement in live cells in real-time; quantitative and high-throughput.[22]Requires genetic modification of cells to express the fusion protein.

Visualizing the Validation Strategy

A logical workflow is crucial for systematically validating a compound's mechanism of action. The process begins with confirming the inhibition of the purified enzyme and progresses to demonstrating direct target binding and functional effects in a cellular environment.

G cluster_0 Hypothesis cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular Validation cluster_3 Conclusion Hypothesis This compound inhibits a protein kinase Biochem Biochemical Assay (e.g., TR-FRET) Measure IC50 Hypothesis->Biochem Test functional inhibition SPR SPR / ITC Confirm Direct Binding Measure KD Biochem->SPR Confirm direct interaction CETSA Cellular Thermal Shift Assay Confirm Target Engagement SPR->CETSA Validate in cellular context Western Western Blot Measure Downstream Substrate Phosphorylation CETSA->Western Assess pathway modulation Phenotype Phenotypic Assay (e.g., Cell Viability) Measure Functional Effect Western->Phenotype Link to cellular outcome Conclusion Validated Mechanism of Action Phenotype->Conclusion

Caption: Orthogonal workflow for validating a putative kinase inhibitor.

This workflow illustrates how different experimental approaches build upon one another to create a comprehensive and robust validation package. A positive result in a biochemical assay prompts direct binding studies, which are then confirmed in a cellular context before linking the target inhibition to a functional cellular outcome.

Hypothetical Signaling Pathway

Many quinazolinone derivatives target receptor tyrosine kinases (RTKs) like EGFR.[1][2] The diagram below illustrates a simplified, hypothetical RTK signaling pathway and the proposed point of intervention for this compound.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates P P RTK->P Compound This compound Compound->RTK Inhibits (ATP-Competitive) Substrate Downstream Substrate (e.g., Akt, Erk) P2 P Substrate->P2 Response Cellular Response (Proliferation, Survival) P->Substrate Phosphorylates P2->Response Activates

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

Detailed and reproducible protocols are the foundation of rigorous scientific validation. Below are methodologies for three key orthogonal experiments.

1. Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)

This assay measures the potency (IC₅₀) of the compound against a purified kinase.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity in a purified system.

  • Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay detects the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase reduces the FRET signal.[8]

  • Methodology:

    • Reagent Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. Prepare solutions of the target kinase, GFP-tagged substrate peptide, and ATP in kinase assay buffer.

    • Kinase Reaction: In a 384-well plate, add the compound dilutions. Add the kinase and substrate peptide solution to all wells and incubate briefly. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody to stop the reaction. Incubate for 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

This biophysical technique provides quantitative information on the binding affinity and kinetics of the compound to its target.[12]

  • Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋) of the compound-kinase interaction.[10]

  • Principle: The purified kinase (ligand) is immobilized on a sensor chip. The compound (analyte) is flowed over the surface. The binding and dissociation are measured in real-time by detecting changes in the refractive index at the surface.[10]

  • Methodology:

    • Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13]

    • Binding Analysis: Prepare a serial dilution of this compound in a suitable running buffer containing a small percentage of DMSO.

    • Injection Cycle: For each concentration, inject the compound solution over the sensor surface for a set association time, followed by a flow of running buffer for a set dissociation time.

    • Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound compound, preparing the surface for the next injection.[10]

    • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain sensorgrams. Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and K₋.

3. Cell-Based Western Blot for Target Inhibition

This assay confirms that the compound can access its target in a cellular environment and inhibit its function.

  • Objective: To determine if this compound inhibits the phosphorylation of a key downstream substrate of the target kinase in intact cells.

  • Principle: Cells are treated with the compound, and the phosphorylation status of a specific substrate is measured by immunoblotting using a phospho-specific antibody.

  • Methodology:

    • Cell Culture and Treatment: Plate cells known to have an active target kinase pathway (e.g., A431 cells for EGFR) and grow to 70-80% confluency.[23] Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).

    • Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before harvesting.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Akt). Subsequently, probe with an antibody for the total amount of the substrate and a loading control (e.g., anti-Actin).

    • Analysis: Detect the signals using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities to determine the relative reduction in substrate phosphorylation at each compound concentration.

References

Navigating the Reproducibility of 7-Methoxyquinazolin-4(1H)-one Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental reproducibility of 7-Methoxyquinazolin-4(1H)-one, a versatile quinazolinone scaffold, against established alternatives such as Gefitinib, Erlotinib, and Lapatinib. By examining synthetic protocols and factors influencing biological assay variability, this guide aims to equip scientists with the knowledge to anticipate and mitigate potential reproducibility challenges.

Synthetic Reproducibility: A Tale of Yields and Reaction Conditions

The synthesis of quinazolinone-based compounds can be influenced by various factors, including reaction time, temperature, and the purity of starting materials. While the literature provides multiple synthetic routes for this compound and its derivatives, reported yields can vary, suggesting that achieving consistent results may require careful optimization and control of reaction parameters.

In contrast, the syntheses of FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib are well-established and have undergone extensive process development to ensure high reproducibility and yield.[1][2][3][4] Detailed protocols with specific reaction conditions and purification methods are readily available, contributing to more consistent outcomes across different laboratories.

Below is a comparative summary of synthetic methodologies for this compound and its alternatives.

CompoundStarting MaterialsKey Reaction StepsReported YieldPotential for Variability
This compound & Derivatives 2-Amino-4-methoxybenzoic acid, Formamide or other reagentsCyclization76-90% for some derivatives[5][6]Moderate to High: Yields can be sensitive to reaction conditions (temperature, time), catalyst, and purification methods. The synthesis of derivatives often involves multiple steps, each contributing to potential variability.
Gefitinib 6,7-Dimethoxy-3H-quinazolin-4-one, 3-chloro-4-fluoroanilineChlorination, Nucleophilic aromatic substitution~40-99% in final steps[1][4]Low to Moderate: Well-established, multi-step synthesis with optimized conditions. However, like any multi-step synthesis, careful control of each step is crucial for consistent high yields.
Erlotinib 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylanilineNucleophilic aromatic substitutionGood to excellent[7]Low to Moderate: Established industrial synthesis. Variability can arise from the quality of starting materials and precise control of reaction conditions.
Lapatinib 5-((4-((3-chlorophenyl)amino)quinazolin-6-yl)oxy)methyl)-2-furaldehyde, N-(3-fluoro-4-(methylsulfonamido)phenyl)acetamideReductive aminationNot explicitly stated in all public literature, but expected to be high and reproducible for an approved drug.Low: As an approved pharmaceutical, the manufacturing process is highly controlled and optimized for reproducibility.

Unpacking the Nuances of Biological Assay Reproducibility

The reproducibility of in vitro and in vivo biological assays is influenced by a multitude of factors, including cell line stability, reagent quality, and subtle variations in experimental protocols. For quinazolinone-based kinase inhibitors, these challenges are particularly relevant.

Factors Influencing Biological Assay Reproducibility:

  • Cell Line Integrity: Genetic drift and phenotypic changes in cancer cell lines over time can significantly impact their response to kinase inhibitors.

  • Reagent Quality: The purity and activity of recombinant kinases, antibodies, and other reagents are critical for consistent results.

  • Assay Conditions: Minor variations in incubation times, temperatures, and cell seeding densities can lead to significant differences in IC50 values.

  • Compound Stability and Solubility: The stability of the compound in assay media and its solubility can affect its effective concentration.

The extensive clinical use of Gefitinib, Erlotinib, and Lapatinib has led to the development of standardized assay protocols and a deeper understanding of the factors that can influence their biological activity.[8][9] For this compound, a research compound, such standardized protocols are less common, potentially leading to greater inter-laboratory variability.

Experimental Protocols: A Closer Look

Detailed and well-documented experimental protocols are the cornerstone of reproducible research. Below are representative protocols for the synthesis of a this compound derivative and a common biological assay used to evaluate kinase inhibitors.

Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one[6]

A solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) is stirred at 100°C in an oil bath for 8 hours. The reaction mixture is then cooled and quenched in ice-cold water (30 mL) and left overnight at room temperature. The resulting precipitate is filtered and dried under a vacuum to yield the product.

General Protocol for a Cell Viability (MTT) Assay[11]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Workflow

To better understand the experimental processes and potential sources of variability, the following diagrams, generated using the DOT language, illustrate a typical synthesis and biological assay workflow.

cluster_synthesis Synthetic Workflow for a this compound Derivative start Starting Materials (e.g., 2-Amino-4-methoxybenzoic acid derivative) reaction Cyclization Reaction (e.g., with Formic Acid) start->reaction Reagents & Solvents workup Reaction Quenching & Precipitation reaction->workup Controlled Time & Temperature purification Filtration & Drying workup->purification Physical Separation characterization Product Characterization (NMR, MS, etc.) purification->characterization Purity & Identity Confirmation end Final Product characterization->end

Caption: Synthetic workflow for a this compound derivative.

cluster_bioassay Cell Viability Assay Workflow start_bio Cell Culture & Seeding treatment Compound Treatment (Serial Dilutions) start_bio->treatment Adherent Cells incubation Incubation Period treatment->incubation Controlled Environment assay MTT Assay incubation->assay Metabolic Activity Assessment readout Absorbance Measurement assay->readout Quantification analysis Data Analysis (IC50 Determination) readout->analysis Calculation end_bio Results analysis->end_bio

Caption: General workflow for a cell viability (MTT) assay.

Conclusion

While this compound and its derivatives offer a flexible scaffold for drug discovery, achieving high experimental reproducibility may require more rigorous optimization compared to well-established drugs like Gefitinib, Erlotinib, and Lapatinib. The detailed and validated protocols available for these approved drugs contribute to their reliable performance in both synthetic and biological experiments. For researchers working with novel quinazolinone compounds, a thorough understanding of the factors that can influence experimental outcomes, coupled with meticulous protocol optimization and documentation, is essential for generating robust and reproducible data. This comparative guide serves as a valuable resource for navigating these challenges and making informed decisions in the laboratory.

References

Benchmarking the 7-Methoxyquinazolin-4(1H)-one Scaffold Against Gold Standard Kinase and Deubiquitinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

The quinazolinone core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. Within this class, the 7-methoxyquinazolin-4(1H)-one scaffold has emerged as a versatile platform for the development of potent inhibitors targeting key players in cellular signaling pathways critical to cancer progression. This guide provides a comparative overview of the potential of this compound derivatives against established gold standard inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Aurora Kinase A, and Ubiquitin-Specific Protease 7 (USP7). While direct benchmarking data for the parent this compound is limited in publicly available literature, the extensive research on its derivatives provides a strong indication of its potential as a valuable pharmacophore.

Comparative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of representative this compound derivatives against their respective targets, juxtaposed with the performance of gold standard compounds. This data, compiled from various preclinical studies, highlights the potential for developing highly potent inhibitors based on this scaffold.

Table 1: EGFR Inhibitory Activity

Compound/DrugTargetIC50 (nM)Notes
Gefitinib EGFR2-37Gold standard, first-generation EGFR inhibitor.
Erlotinib EGFR2Gold standard, first-generation EGFR inhibitor.
Quinazoline Derivative 1 EGFR3.2A 4-anilino-quinazoline derivative.[1]
Quinazoline Derivative 2 EGFR20.72A propen-phenylamino-quinazoline derivative.[2]
Quinazoline Derivative 3 EGFR0.13 µMA quinazoline-based derivative.[3]

Table 2: HER2 Inhibitory Activity

Compound/DrugTargetIC50 (nM)Notes
Lapatinib HER29.2-13Gold standard, dual EGFR/HER2 inhibitor.
Isoquinoline-tethered quinazoline derivative HER2643 (cellular IC50)Exhibited high selectivity for HER2 over EGFR in kinase assays.[4]
Quinazoline-based dual EGFR/HER2 inhibitor EGFR/HER2-Irreversible dual inhibitors showing potent activity.[5]

Table 3: Aurora Kinase A Inhibitory Activity

Compound/DrugTargetIC50 (nM)Notes
Danusertib (PHA-739358) Aurora A13Gold standard, pan-Aurora kinase inhibitor.
BIQO-19 Aurora A68.54A novel quinazolin-4(3H)-one derivative.[6]
Quinazolin-4-amine derivative Aurora A-Showed potent inhibition of Aurora A kinase.[7]
Anilinoquinazoline derivative Aurora A390A cell-permeable anilinoquinazoline.[8]

Table 4: USP7 Inhibitory Activity

Compound/DrugTargetIC50 (µM)Notes
P22077 USP78.6Gold standard, cell-permeable USP7 inhibitor.
HBX 41108 USP70.424Gold standard, potent USP7 inhibitor.
Quinazolin-4(3H)-one Derivative C9 USP74.86A novel quinazolin-4(3H)-one derivative.[9]
Quinazolin-4(3H)-one Derivative C19 USP71.537A novel quinazolin-4(3H)-one derivative.[9]

Experimental Protocols

The determination of inhibitory activity is paramount in drug discovery. Below are generalized methodologies for the key assays cited in the comparison tables.

Biochemical Kinase Inhibition Assay (e.g., for EGFR, HER2, Aurora Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR, HER2, Aurora Kinase A).

    • Kinase-specific peptide substrate.

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system with a detectable antibody.

    • Assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Test compounds (e.g., this compound derivatives) and gold standard inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • 96- or 384-well assay plates.

    • Scintillation counter or filter-binding apparatus for radioactivity-based assays, or a plate reader for luminescence/fluorescence-based assays.

  • Procedure:

    • A reaction mixture containing the purified kinase, peptide substrate, and assay buffer is prepared.

    • The test compound or gold standard inhibitor at various concentrations is added to the wells of the assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. In radioactivity-based assays, this involves capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity. In other formats, it may involve the use of a phospho-specific antibody and a detection system that generates a luminescent or fluorescent signal.

    • The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Deubiquitinase (DUB) Inhibition Assay (e.g., for USP7)

This assay measures the ability of a compound to inhibit the enzymatic activity of a deubiquitinating enzyme.

  • Reagents and Materials:

    • Purified recombinant DUB (e.g., USP7).

    • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).

    • Assay buffer (typically containing Tris-HCl, DTT, and a chelating agent).

    • Test compounds and gold standard inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • Black 96- or 384-well assay plates suitable for fluorescence measurements.

    • Fluorescence plate reader.

  • Procedure:

    • The purified DUB is pre-incubated with various concentrations of the test compound or gold standard inhibitor in the assay buffer in the wells of a microplate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate.

    • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The fluorescence generated by the cleavage of the substrate is measured at appropriate excitation and emission wavelengths.

    • The IC50 value is determined by plotting the percentage of inhibition of DUB activity against the inhibitor concentration.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival 7_Methoxyquinazolin_4_1H_one_Scaffold This compound Scaffold 7_Methoxyquinazolin_4_1H_one_Scaffold->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of the this compound scaffold.

Aurora_Kinase_A_Pathway Aurora_A Aurora Kinase A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression 7_Methoxyquinazolin_4_1H_one_Scaffold This compound Scaffold 7_Methoxyquinazolin_4_1H_one_Scaffold->Aurora_A Inhibits

Caption: Role of Aurora Kinase A in mitosis and its inhibition by the this compound scaffold.

USP7_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates for degradation Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin 7_Methoxyquinazolin_4_1H_one_Scaffold This compound Scaffold 7_Methoxyquinazolin_4_1H_one_Scaffold->USP7 Inhibits

Caption: The USP7-MDM2-p53 pathway and its modulation by the this compound scaffold.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound derivative) & Gold Standard Dilutions Assay_Setup Set up Assay Plate with Enzyme and Substrate Compound_Prep->Assay_Setup Initiate_Reaction Initiate Reaction (Add ATP or Ub-AMC) Assay_Setup->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Signal Detect Signal (Radioactivity, Fluorescence, or Luminescence) Incubate->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for determining the IC50 of an inhibitor.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Methoxyquinazolin-4(1H)-one, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified with the GHS07 pictogram, indicating the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, a structurally related compound has been identified as being harmful to aquatic life with long-lasting effects (H412)[2]. Therefore, it is crucial to prevent this chemical from entering the environment.

Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., a dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.

Quantitative Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized below.

PropertyValueReference
CAS Number16064-24-7[1]
GHS PictogramGHS07[1]
Hazard StatementsH302, H315, H319, H335[1]
Potential Environmental HazardH412 (based on a similar compound)[2]

Operational Plan for Waste Management

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal service. All materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.

Equipment:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and labeled hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Waste accumulation log

  • Chemical fume hood

Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .

    • Designate a specific waste container for this material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals must be segregated to prevent dangerous reactions[3].

  • Containerization:

    • Collect all solid waste in a dedicated, properly labeled, and sealable hazardous waste container.

    • For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container.

    • Ensure the container is in good condition with no leaks or cracks and has a secure cap[4][5].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste "[3][4].

    • The label must include the full chemical name: "This compound " (no abbreviations or chemical formulas)[3].

    • Indicate the associated hazards (e.g., "Toxic," "Irritant")[4].

    • Record the date when waste was first added to the container (accumulation start date)[3].

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area[4].

    • The storage area should be well-ventilated, away from incompatible materials.

    • Keep the container closed except when adding waste[4][5].

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash[6].

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup[7].

    • Provide a complete and accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal[8][9][10][11][12].

Experimental Protocol for Decontamination of Labware

Glassware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Crucially, this initial rinsate must be collected and disposed of as hazardous waste in the designated container for this compound waste[5].

  • Subsequent Cleaning:

    • After the initial solvent rinse, the glassware can be washed with soap and water according to standard laboratory procedures.

  • Disposal of Empty Containers:

    • Empty containers that held the pure compound should be triple-rinsed with an appropriate solvent[5]. The rinsate must be collected as hazardous waste. After triple-rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal in regular trash[5][13].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: This compound is designated as waste identify Identify Waste & Consult SDS/Safety Info start->identify ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste Liquid label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date solid_waste->label liquid_waste->label store Store in Secure Satellite Accumulation Area label->store full Is Container Full? store->full full->store No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end End: Waste Disposed of by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide, grounded in established safety protocols, empowers researchers to manage the disposal of this compound responsibly, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling 7-Methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Methoxyquinazolin-4(1H)-one. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) has identified the following hazards associated with this compound.

GHS Hazard Classification:

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.Protects against eye irritation from dust particles or splashes.
Hand Protection Chemical-resistant nitrile gloves. Inspect gloves for tears or perforations before use.Prevents skin contact and subsequent irritation.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powder outside of a chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required.Minimizes the risk of inhaling airborne particles and causing respiratory irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.

    • Clear the workspace of any unnecessary items to prevent contamination.

    • Have an emergency spill kit readily accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid material within the chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

  • Dissolution:

    • If preparing a solution, add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.[1]

    • Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1] The label should include the full chemical name.

  • Disposal Method:

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[1]

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[1]

  • Institutional Guidelines:

    • Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

Workflow for Handling this compound

Handling Workflow for this compound A Preparation - Verify fume hood function - Clear workspace - Prepare spill kit B Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves - Respirator (if needed) A->B Proceed to C Handling in Fume Hood - Weighing - Transferring - Dissolving B->C Proceed to D Storage - Tightly sealed container - Cool, dry, ventilated area C->D Store unused material E Waste Collection - Segregate hazardous waste - Collect in labeled, sealed container C->E Collect waste F Decontamination - Clean workspace - Doff PPE correctly C->F After completion G Waste Disposal - Contact licensed disposal company - Follow institutional EHS guidelines E->G For final disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.